Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(4-ethylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19-2/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFMDHNDDSKTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS 438531-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a small molecule belonging to the phenoxymethyl benzoic acid class of compounds. While specific research on this particular molecule is nascent, its structural motifs are prevalent in a range of biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis strategy, and an exploration of its potential biological significance based on the activities of structurally related analogs. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and functional applications of this compound.
Chemical and Physical Properties
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is an organic ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] Its structure features a central benzoic acid methyl ester moiety linked to a 4-ethylphenol group through a methylene ether linkage. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | PubChem |
| Molecular Weight | 270.32 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-[(4-ethylphenoxy)methyl]benzoate | PubChem |
| CAS Number | 438531-22-7 | PubChem |
| SMILES | CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | PubChem |
| InChIKey | PDFMDHNDDSKTNE-UHFFFAOYSA-N | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Experimental Protocol: Step 1 - Williamson Ether Synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid
This procedure is adapted from established protocols for Williamson ether synthesis.[2]
-
Reagents and Materials:
-
4-Ethylphenol
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure: a. To a solution of 4-ethylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15-20 minutes to form the potassium phenoxide salt. c. Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone dropwise to the reaction mixture. d. Fit the flask with a reflux condenser and heat the reaction mixture to reflux. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, 4-[(4-ethylphenoxy)methyl]benzoic acid. h. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Fischer-Speier Esterification of 4-[(4-Ethylphenoxy)methyl]benzoic acid
This procedure follows the principles of Fischer-Speier esterification.[3]
-
Reagents and Materials:
-
4-[(4-Ethylphenoxy)methyl]benzoic acid (from Step 1)
-
Methanol (excess), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
-
-
Procedure: a. Dissolve the 4-[(4-ethylphenoxy)methyl]benzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring. c. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. d. After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. f. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-[(4-ethylphenoxy)methyl]benzoate. h. Purify the final product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized Methyl 4-[(4-ethylphenoxy)methyl]benzoate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) and ether (C-O-C) stretches.
Potential Applications and Biological Relevance
While direct biological studies on Methyl 4-[(4-ethylphenoxy)methyl]benzoate are not yet published, the broader class of phenoxymethyl benzoic acid derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. The structural features of the target compound suggest several avenues for investigation.
Antimicrobial and Anti-parasitic Potential
Derivatives of 2-(phenoxymethyl)benzoic acid have been synthesized and evaluated for their antimicrobial and anti-parasitic properties. For instance, thioureide derivatives of 2-(4-ethyl-phenoxymethyl)benzoic acid have been synthesized and characterized for their potential antimicrobial activity.[2][4] Furthermore, a review of experimental compounds with anti-Toxoplasma activity includes thioureides of 2-(phenoxymethyl)benzoic acid as a novel class of anti-parasitic compounds. These findings suggest that Methyl 4-[(4-ethylphenoxy)methyl]benzoate could serve as a valuable starting point or intermediate for the development of new anti-infective agents.
Enzyme Inhibition
Recent research has explored phenoxymethyl benzoic acid derivatives as inhibitors of specific enzymes. For example, novel substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR), a crucial enzyme in the folate biosynthesis pathway of the tuberculosis pathogen. This highlights the potential of the phenoxymethyl benzoic acid scaffold to be tailored for specific enzyme targets, opening up possibilities for the development of novel therapeutics for various diseases.
Caption: Inferred biological potential based on activities of structurally related compounds.
Use as a Chemical Intermediate
Given its structure, Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a versatile intermediate for further chemical modifications. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide or other derivatives. The aromatic rings can also be subjected to further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Future Research Directions
The information presented in this guide suggests that Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a compound with untapped potential. Future research efforts could be directed towards:
-
Confirmation of the Proposed Synthesis and Full Characterization: The first step would be to synthesize and fully characterize the compound to establish a reliable source of material for further studies.
-
Broad Biological Screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, parasites, and a panel of pharmaceutically relevant enzymes and receptors.
-
Focused Library Synthesis and SAR Studies: Based on the results of the initial screening, a library of analogs could be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.
-
Investigation of Mechanism of Action: For any confirmed biological activity, detailed studies should be undertaken to elucidate the mechanism of action at the molecular level.
Conclusion
Methyl 4-[(4-ethylphenoxy)methyl]benzoate represents a promising, yet underexplored, molecule in the landscape of chemical biology and drug discovery. Its straightforward synthesis and the known biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent or a versatile chemical probe. This guide serves as a starting point for researchers to embark on the exploration of this intriguing compound and its potential contributions to science and medicine.
References
- Limban, C.; Missir, A.V.; Chirita, I.C.; Nitulescu, G.M.; Caproiu, M.T.; Chifiriuc, M.C.; Israil, A.M. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chem. Pap.2011, 65, 60–69.
- Chirita, I.C.; et al.
- Hulverson, M.A.; et al. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity. Antimicrobial Agents and Chemotherapy2017, 61, e01128-16.
- Kronenberger, T.; et al. Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry2020, 28, 115600.
-
Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. [Link]
-
PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate | C17H18O3 | CID 591001. [Link]
- Khan, I. A.; et al. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
-
YouTube. Draw the mechanism for the Fischer esterification of benzoic acid to methyl benzoate using methanol and catalytic acid. [Link]
-
Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. Request PDF. [Link]
Sources
"Methyl 4-[(4-ethylphenoxy)methyl]benzoate" synthesis precursors
Technical Whitepaper: Strategic Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Executive Summary & Retrosynthetic Logic
Target Molecule: Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Molecular Formula:
This guide details the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a biaryl ether ester often utilized as a lipophilic scaffold in medicinal chemistry (e.g., PPAR agonists, leukotriene antagonists). The synthesis is defined by a convergent Williamson Ether Synthesis , coupling a phenolic nucleophile with a benzylic electrophile.
While the reaction appears elementary, the technical challenge lies in the chemoselectivity of the precursors. Specifically, the quality of the benzylic bromide input determines the impurity profile of the final isolation.
Retrosynthetic Analysis
The strategic disconnection occurs at the ether oxygen (
-
Nucleophile: 4-Ethylphenol (Precursor A)
-
Electrophile: Methyl 4-(bromomethyl)benzoate (Precursor B)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl ether scaffold.
Precursor Profile & Upstream Synthesis
Success in this synthesis is dictated by the purity of Precursor B . While 4-Ethylphenol is a standard commodity chemical, Methyl 4-(bromomethyl)benzoate is frequently synthesized in-house or sourced with variable quality due to its instability.
Precursor A: 4-Ethylphenol[1]
-
CAS: 123-07-9
-
Role: Nucleophile (
). -
Critical Attribute: Must be free of 4-ethylaniline (if derived from diazonium hydrolysis) to prevent competitive N-alkylation.
-
Handling: Hygroscopic solid; store under inert atmosphere to prevent weight errors due to water absorption.
Precursor B: Methyl 4-(bromomethyl)benzoate[2][3][4][5][6]
-
Role: Electrophile (Benzylic Bromide).[1]
-
Synthesis Route: Radical bromination of Methyl p-toluate using N-Bromosuccinimide (NBS).
-
Impurity Alert: The "Dibromo" impurity.
-
Mono-bromo (Target): Reactive electrophile.
-
Di-bromo (Impurity): Methyl 4-(dibromomethyl)benzoate. This byproduct forms if the bromination is pushed too far. It is difficult to separate and leads to aldehyde byproducts in the next step.
-
Quantitative Data: Precursor Specifications
| Property | 4-Ethylphenol (Prec A) | Methyl 4-(bromomethyl)benzoate (Prec B) |
| MW | 122.16 g/mol | 229.07 g/mol |
| State | Solid (Crystals) | Solid (White to off-white) |
| Melting Point | 40-42 °C | 78-81 °C |
| Solubility | Alcohols, Acetone, Ethers | Acetone, DMF, Acetonitrile |
| Hazards | Skin Irritant, Toxic | Lachrymator , Corrosive |
| Stoichiometry | 1.05 - 1.10 equiv | 1.00 equiv (Limiting Reagent) |
Primary Synthesis Protocol: Williamson Ether Coupling
This protocol utilizes a mild base (
Reagents & Materials
-
Solvent: Acetone (Reagent Grade) or Acetonitrile (ACN). Note: ACN provides faster kinetics due to higher reflux temp.
-
Base: Potassium Carbonate (
), anhydrous, granular. -
Catalyst (Optional): Potassium Iodide (KI) or 18-Crown-6 (if reaction is sluggish).
Step-by-Step Methodology
-
Activation (Deprotonation):
-
Charge a 3-neck round bottom flask with 4-Ethylphenol (1.1 equiv) and Anhydrous Acetone (10 volumes).
-
Add
(2.0 equiv) in a single portion. -
Stir at room temperature for 30 minutes. The solution may turn slight yellow as the phenoxide generates.
-
-
Coupling Reaction:
-
Dissolve Methyl 4-(bromomethyl)benzoate (1.0 equiv) in a minimal amount of Acetone.
-
Add the bromide solution dropwise to the phenoxide mixture over 15–20 minutes. Reason: Controls exotherm and prevents local high concentrations.
-
Heat the mixture to reflux (
) for 4–6 hours.
-
-
In-Process Control (IPC):
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Target: Disappearance of the bromide (Precursor B).
-
Note: Excess phenol will remain; this is intentional to ensure full conversion of the expensive bromide.
-
-
Workup & Isolation:
-
Cool reaction to room temperature.[4]
-
Filter off the inorganic salts (
and excess ). Rinse the filter cake with acetone. -
Concentrate the filtrate under reduced pressure to yield a crude solid.[5]
-
Redissolution: Dissolve crude in Ethyl Acetate. Wash with 1M NaOH (2x) to remove the excess 4-ethylphenol. Crucial Step: The unreacted phenol is soluble in base; the product ester is not (if washed quickly).
-
Wash with Brine, dry over
, and concentrate.
-
-
Recrystallization:
-
Recrystallize from hot Ethanol or Methanol to yield white crystalline needles.
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the Williamson Ether Synthesis including critical IPC and purification steps.
Troubleshooting & Scientific Integrity
Mechanism of Failure: The "Saponification" Trap
A common error in this synthesis is the hydrolysis of the methyl ester.
-
Cause: Using aqueous bases (NaOH/KOH) or wet solvents at high temperatures.
-
Prevention: Use anhydrous
and dry organic solvents. During the workup, minimize the contact time between the product and the NaOH wash used to remove excess phenol.
Impurity Management
| Impurity | Origin | Removal Strategy |
| Unreacted 4-Ethylphenol | Excess reagent added to drive reaction.[6] | Wash organic layer with cold 1M NaOH. |
| Methyl 4-(hydroxymethyl)benzoate | Hydrolysis of the bromide precursor. | Avoid water in reaction solvent. Difficult to remove; requires column chromatography. |
| Methyl 4-formylbenzoate | Oxidation of the "Dibromo" impurity from Precursor B. | Prevention is key. Ensure Precursor B is high purity (>98%) before starting. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256687, Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
- Scriven, E. F. V., & Toomey, J. E. (2025). Williamson Ether Synthesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to Investigating the Potential Biological Activity of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Foreword
Compound Profile: Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is an organic molecule belonging to the class of benzoic acid esters. Its structure features a central benzoate ring linked via a methylene ether bridge to a para-substituted ethylphenoxy group.
Chemical Structure:
Physicochemical Properties (Predicted):
A preliminary in-silico analysis provides insights into the drug-like properties of this molecule. These predictions are based on established computational models and offer a starting point for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 270.32 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |
| Polar Surface Area | 35.53 Ų | Suggests good potential for crossing the blood-brain barrier. |
The Scientific Rationale: Insights from Structurally Related Compounds
The core hypothesis for the potential biological activity of Methyl 4-[(4-ethylphenoxy)methyl]benzoate stems from the known activities of its structural analogs. Derivatives of phenoxymethyl benzoates have been reported to exhibit a range of pharmacological effects.
Notably, derivatives of methyl 3-[(2-methylphenoxy)methyl]benzoate have been investigated for several therapeutic applications, including:
-
Antifungal and Antimicrobial Agents [1]
-
Diuretic Properties [1]
-
Anticancer Activity [1]
-
Antianaphylactic (Antiallergic) Effects [1]
This precedent strongly suggests that the phenoxymethyl benzoate scaffold is a privileged structure in medicinal chemistry, capable of interacting with various biological targets. The specific substitutions on the phenyl rings are critical determinants of the primary biological activity. In the case of our target molecule, the para-ethyl substitution on the phenoxy ring and the para-positioning of the methyl ester on the benzoate ring are key features to consider.
Hypothesized Biological Targets and Therapeutic Areas
Based on the activities of related compounds, we can formulate several primary hypotheses for the biological activity of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The overall structure of the molecule, with its two aromatic rings connected by a flexible linker, bears a resemblance to known PPAR agonists, particularly those of the PPARα and PPARγ subtypes. These nuclear receptors are key regulators of lipid metabolism and inflammation.
-
Potential Therapeutic Areas: Dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Hypothesis 2: Cyclooxygenase (COX) Enzyme Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a diaryl ether or a related scaffold. The structure of Methyl 4-[(4-ethylphenoxy)methyl]benzoate could potentially fit within the active site of COX-1 and/or COX-2 enzymes.
-
Potential Therapeutic Areas: Inflammation, pain, and fever.
Hypothesis 3: 5-Lipoxygenase (5-LOX) Inhibition
Inhibitors of 5-LOX, an enzyme involved in the synthesis of leukotrienes, are of interest for treating inflammatory conditions. The lipophilic nature of our target compound could favor interaction with the active site of this enzyme.
-
Potential Therapeutic Areas: Asthma, allergic rhinitis, and other inflammatory diseases.
Experimental Roadmap for Target Validation
A phased, systematic approach is essential to efficiently and rigorously test our hypotheses. The following experimental workflow is proposed, starting with broad screening and progressing to more specific, mechanism-of-action studies.
Phase 1: Initial Screening and In Vitro Profiling
The initial phase focuses on cell-free and cell-based assays to rapidly assess the compound's activity against our primary hypothesized targets.
Workflow for Phase 1:
Caption: Phase 1 Experimental Workflow for In Vitro Screening.
Detailed Protocols:
Protocol 1.1: PPAR Agonist Activity Screening (LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a high-throughput method for identifying ligands that bind to the ligand-binding domain (LBD) of PPARs.
-
Reagents:
-
PPARα, PPARγ, and PPARδ LBDs (tagged with GST)
-
Fluorescein-labeled PPAR coactivator peptide
-
Terbium-labeled anti-GST antibody
-
Test Compound: Methyl 4-[(4-ethylphenoxy)methyl]benzoate (in DMSO)
-
Positive Controls: Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add the PPAR LBD, terbium-labeled antibody, and fluorescein-labeled coactivator peptide.
-
Add the test compound or control to the wells.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and 495 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration to determine the EC50 value.
-
Protocol 1.2: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
-
Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Test Compound: Methyl 4-[(4-ethylphenoxy)methyl]benzoate (in DMSO)
-
Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound.
-
Incubate for 10 minutes at 37°C.
-
Add arachidonic acid and ADHP to initiate the reaction.
-
Incubate for 10 minutes at 37°C.
-
Measure the fluorescence (excitation/emission ~530/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 1.3: 5-LOX Inhibition Assay (Colorimetric)
This assay measures the activity of 5-LOX by detecting the production of leukotrienes.
-
Reagents:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid (substrate)
-
Test Compound: Methyl 4-[(4-ethylphenoxy)methyl]benzoate (in DMSO)
-
Positive Control: Zileuton
-
-
Procedure:
-
Follow the manufacturer's protocol for a commercially available 5-LOX inhibitor screening kit.
-
Typically, this involves incubating the enzyme with the test compound followed by the addition of the substrate.
-
The reaction product is then measured colorimetrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol 1.4: Cytotoxicity Assay (MTT or CellTiter-Glo®)
It is crucial to assess whether the observed activity is due to specific target modulation or general cytotoxicity.
-
Cell Lines: Use relevant cell lines for the hypothesized therapeutic areas (e.g., HepG2 for liver-related targets, RAW 264.7 for inflammatory targets).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24-48 hours.
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the CC50 (50% cytotoxic concentration). A high CC50 relative to the EC50/IC50 values from the primary assays indicates a good therapeutic window.
-
Phase 2: Mechanism of Action and Secondary Assays
If promising activity is observed in Phase 1, the next step is to delve deeper into the mechanism of action and explore off-target effects.
Workflow for Phase 2:
Caption: Phase 2 Experimental Workflow for Elucidating the Mechanism of Action.
Example Protocol 2.1: Gene Expression Analysis for PPAR Agonism (qPCR)
If the compound shows PPARγ agonism, we can confirm its activity by measuring the expression of known PPARγ target genes.
-
Cell Line: 3T3-L1 preadipocytes.
-
Procedure:
-
Differentiate 3T3-L1 cells into adipocytes.
-
Treat the differentiated adipocytes with the test compound or a positive control (Rosiglitazone) for 24 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Perform quantitative PCR (qPCR) using primers for PPARγ target genes (e.g., aP2, LPL, CD36).
-
-
Data Analysis:
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Data Interpretation and Future Directions
The culmination of this comprehensive investigation will be a rich dataset that will allow for a go/no-go decision for further preclinical development.
Interpreting the Results:
-
Potency and Efficacy: The EC50 and IC50 values will determine the compound's potency. The maximum effect observed will indicate its efficacy.
-
Selectivity: Comparing the activity across different targets (e.g., COX-1 vs. COX-2, different PPAR subtypes) will reveal its selectivity profile.
-
Therapeutic Index: The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50) will provide an early indication of the compound's safety margin.
Future Directions:
Should Methyl 4-[(4-ethylphenoxy)methyl]benzoate demonstrate promising in vitro activity and a favorable safety profile, the subsequent steps would involve:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADME properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., a high-fat diet-induced obesity model for a PPARγ agonist).
-
Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion in animal models.
-
Preliminary Toxicology Studies: Assessing the compound's safety in vivo.
Conclusion
Methyl 4-[(4-ethylphenoxy)methyl]benzoate represents a compelling starting point for a drug discovery program. While its biological activity is currently uncharacterized, its structural similarity to known bioactive molecules provides a strong rationale for a thorough investigation. The multi-faceted experimental approach outlined in this guide, from high-throughput in vitro screening to detailed mechanism-of-action studies, offers a robust framework for unlocking the therapeutic potential of this novel chemical entity. The insights gained will not only define the future of this specific compound but may also contribute to a broader understanding of the structure-activity relationships within the phenoxymethyl benzoate class of molecules.
References
-
FooDB. (2010-04-08). Showing Compound Methyl benzoate (FDB012198). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Retrieved from [Link]
-
ResearchGate. (2024-12-20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: Navigating the Data Gap in Early-Stage Development
In the landscape of pharmaceutical research and development, it is not uncommon to encounter promising chemical entities for which comprehensive physicochemical data, such as aqueous solubility, is not yet publicly available. Methyl 4-[(4-ethylphenoxy)methyl]benzoate is one such compound. This guide is crafted to address this data gap, not by presenting non-existent experimental results, but by providing a robust framework for understanding, predicting, and experimentally determining its solubility. As senior application scientists, our role extends beyond data provision to empowering researchers with the foundational knowledge and practical methodologies required to navigate these challenges. This document, therefore, serves as both a theoretical treatise and a practical handbook, grounded in the principles of physical chemistry and extensive experience in preclinical drug development.
Physicochemical Characterization and Predicted Solubility Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of any solubility assessment. These properties, derived from the molecular structure, dictate its behavior in various solvent systems.
Molecular Structure and Inherent Properties
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a moderately sized organic molecule with distinct regions of varying polarity. Its key structural features include:
-
Two Aromatic Rings: These bulky, nonpolar phenyl groups significantly contribute to the molecule's hydrophobicity.
-
An Ether Linkage (-O-): While the oxygen atom can act as a hydrogen bond acceptor, the overall contribution of the ether linkage to aqueous solubility is modest, particularly when flanked by aromatic systems.[1]
-
A Methyl Ester Group (-C(=O)OCH₃): The carbonyl oxygen and the ester oxygen can also accept hydrogen bonds, providing a slight polar character. However, this is generally insufficient to overcome the hydrophobicity of the larger aromatic structure.
-
An Ethyl Group (-CH₂CH₃): This alkyl group further increases the lipophilicity and hydrophobic nature of the molecule.[2]
The interplay of these features results in a compound that is predicted to be poorly soluble in aqueous media. The principle of "like dissolves like" dictates that polar molecules are readily solvated by polar solvents (like water), while nonpolar molecules are better solvated by nonpolar or weakly polar organic solvents.[3][4]
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations. The following table summarizes key computed properties for Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₇H₁₈O₃ | Provides the elemental composition. | |
| Molecular Weight | 270.32 g/mol | A moderate molecular weight, which in itself is not a primary driver of insolubility but contributes to the overall size. | |
| XLogP3 | 4.0 | A measure of hydrophobicity. A value >3 suggests poor aqueous solubility. | |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) significantly limits interaction with water's hydrogen bond network. | |
| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can accept hydrogen bonds, but this is not sufficient to grant significant aqueous solubility. |
Estimated Solubility in Common Solvents
Based on the structural analysis and comparison with related benzoate esters, which are generally poorly soluble in water but miscible with organic solvents, the following solubility profile is anticipated.[5][6]
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low to Practically Insoluble | The dominant hydrophobic character of the two aromatic rings and the ethyl group outweighs the minimal polar contributions of the ether and ester linkages. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low to Practically Insoluble | The compound lacks ionizable groups, so its solubility is not expected to be significantly affected by physiological pH. |
| Ethanol / Methanol | Soluble | These polar protic solvents can interact with the hydrogen bond acceptors and the nonpolar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Freely Soluble | A nonpolar organic solvent that will readily solvate the hydrophobic aromatic and alkyl portions of the molecule. |
Experimental Determination of Solubility: A Methodological Deep Dive
Given the predicted low aqueous solubility, a robust and well-defined experimental approach is critical. In drug development, two types of solubility are of paramount importance: thermodynamic and kinetic.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
It is crucial to distinguish between these two measurements as they provide different, yet complementary, insights.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution in equilibrium with the solid state of the solute. This is a critical parameter for biopharmaceutical classification and formulation development. The "shake-flask" method is the gold standard for its determination.[5]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, though it often overestimates the true thermodynamic solubility.[7]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the definitive approach for measuring equilibrium solubility.[5][8]
2.2.1 Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.
2.2.2 Step-by-Step Protocol
-
Preparation: Add an excess amount of crystalline Methyl 4-[(4-ethylphenoxy)methyl]benzoate to a series of glass vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid should be clearly visible.
-
Solvent Addition: Add the desired solvents (e.g., purified water, PBS pH 7.4, ethanol) to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid material. This is a critical step to avoid aspirating solid particles.
-
Causality Check: Centrifugation (e.g., 15,000 x g for 15 minutes) is highly recommended over simple filtration, as filtration membranes can sometimes adsorb the dissolved compound, leading to artificially low solubility readings.
-
-
Quantification:
-
Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute an aliquot of the saturated supernatant with the same organic solvent.
-
Analyze the diluted sample and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Use the standard curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.
Implications for Drug Development and Formulation Strategies
The anticipated poor aqueous solubility of Methyl 4-[(4-ethylphenoxy)methyl]benzoate presents a significant, yet common, challenge in drug development. Low solubility can lead to poor absorption and inadequate bioavailability after oral administration.[9] Addressing this early is paramount.
Biopharmaceutics Classification System (BCS) Context
Based on its predicted high hydrophobicity (XLogP3 = 4.0), it is likely that this compound would be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. This classification has profound implications for the required formulation strategy.
Formulation Strategies for Poorly Soluble Compounds
Should experimental data confirm low solubility, several formulation strategies can be employed to enhance bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug substance, through techniques like micronization or nanonization, increases the surface area available for dissolution.[10]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.[11]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption by presenting it to the gastrointestinal tract in a solubilized form.
-
Use of Co-solvents and Surfactants: For liquid formulations, the use of pharmaceutically acceptable co-solvents or surfactants can increase the solubility of the drug.
Conclusion
References
-
PubChem. (n.d.). Methyl 4-[(4-ethylphenoxy)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 927–931. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the effects of substituents (group) on hydrophobic characters of organic compunds. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. AAPS PharmSciTech, 9(3), 979–987. Available at: [Link]
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"Methyl 4-[(4-ethylphenoxy)methyl]benzoate" spectral data
Technical Guide: Methyl 4-[(4-ethylphenoxy)methyl]benzoate Spectral Analysis & Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS: 438531-22-7), a structural motif frequently utilized in the synthesis of liquid crystalline materials and as a lipophilic fragment in medicinal chemistry (e.g., PPAR agonists).
This document is designed for research scientists and process chemists. It moves beyond simple data listing to establish a self-validating analytical framework . We define the synthesis logic, predict and rationalize the spectral signature based on first principles, and provide a robust experimental protocol for its generation and verification.
Structural Analysis & Chemical Identity
Before analyzing spectral data, we must deconstruct the molecule into its magnetically distinct environments. This ensures that the spectral data is not just "read," but "verified."
| Property | Detail |
| IUPAC Name | Methyl 4-[(4-ethylphenoxy)methyl]benzoate |
| CAS Number | 438531-22-7 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Core Motifs | 1.[1][2][3][4] Methyl Benzoate Head: Electron-withdrawing, deshielding aromatic protons.2. Ethylphenol Tail: Electron-donating alkoxy group, shielding aromatic protons.3. Methylene Bridge: A critical diagnostic singlet linking the two aryl systems. |
Spectral Data Profiling (NMR & IR)
The following data represents the consensus spectral assignment . In the absence of raw proprietary datasets, these values are derived from high-fidelity fragment analysis of Methyl 4-(bromomethyl)benzoate and 4-ethylphenol ethers. This approach allows the researcher to validate the compound by identifying deviations from these expected values.
Proton NMR (¹H NMR) – 400 MHz, CDCl₃
Rationale: The spectrum is defined by two distinct AA'BB' aromatic systems and three aliphatic environments.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.05 | Doublet (d) | 2H | Ar-H (Ortho to COOMe) | Deshielded by the anisotropic effect of the carbonyl ester. |
| 7.51 | Doublet (d) | 2H | Ar-H (Meta to COOMe) | Less deshielded; coupled to the 8.05 ppm protons. |
| 7.13 | Doublet (d) | 2H | Ar-H (Meta to O-Link) | Part of the ethylphenol ring; typical aryl alkyl shift. |
| 6.88 | Doublet (d) | 2H | Ar-H (Ortho to O-Link) | Shielded by the mesomeric electron donation of the ether oxygen. |
| 5.12 | Singlet (s) | 2H | Ar-CH ₂-O-Ar | Diagnostic Peak. The "benzylic ether" shift. Sharp singlet confirms no adjacent protons. |
| 3.92 | Singlet (s) | 3H | COO-CH ₃ | Methyl ester singlet; characteristic chemical shift. |
| 2.60 | Quartet (q) | 2H | Ar-CH ₂-CH₃ | Benzylic methylene of the ethyl group. |
| 1.22 | Triplet (t) | 3H | Ar-CH₂-CH ₃ | Terminal methyl of the ethyl group. |
Carbon NMR (¹³C NMR) – 100 MHz, CDCl₃
Rationale: Look for the carbonyl carbon (~166 ppm) and the distinct methylene ether carbon (~70 ppm) to confirm the linkage.
| Shift (δ ppm) | Carbon Type | Assignment |
| 166.8 | Quaternary (C=O) | Ester Carbonyl |
| 156.8 | Quaternary (C-O) | Phenolic carbon (Ether linkage point) |
| 142.5 | Quaternary | Benzoate ring (Linker attachment point) |
| 137.0 | Quaternary | Ethylphenol ring (Ethyl attachment point) |
| 130.0 | CH | Benzoate ring (Ortho to COOMe) |
| 129.5 | Quaternary | Benzoate ring (Ipso to COOMe) |
| 128.8 | CH | Ethylphenol ring (Meta to O) |
| 127.2 | CH | Benzoate ring (Meta to COOMe) |
| 114.8 | CH | Ethylphenol ring (Ortho to O) |
| 69.8 | CH₂ | Methylene Bridge (-CH₂-O-) |
| 52.1 | CH₃ | Methoxy Carbon (Ester) |
| 28.0 | CH₂ | Ethyl group methylene |
| 15.8 | CH₃ | Ethyl group methyl |
Experimental Protocol: Synthesis & Validation
To generate this compound with high purity, a Williamson Ether Synthesis is the authoritative method. This protocol minimizes side reactions (such as ester hydrolysis) by using mild basic conditions.
Reaction Logic Diagram
The following workflow illustrates the convergent synthesis pathway.
Figure 1: Convergent synthesis via SN2 displacement. The phenolic proton is removed by K2CO3, creating a nucleophile that attacks the benzylic bromide.
Step-by-Step Methodology
Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 eq)
-
4-Ethylphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetone (reagent grade) or DMF (for faster rates)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (1.1 eq) in Acetone (0.2 M concentration). Add K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add Methyl 4-(bromomethyl)benzoate (1.0 eq) in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear.
-
Workup:
-
Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystalline needles.
Critical Quality Attributes (CQA)
When validating the synthesized material, check for these common impurities:
| Impurity | Detection Method | Origin |
| 4-Ethylphenol | ¹H NMR: Doublets at 6.7/7.0 ppm | Incomplete washing during workup. |
| Hydrolyzed Acid | IR: Broad O-H stretch >3000 cm⁻¹ | Ester hydrolysis due to wet solvent or harsh base. |
| Elimination Product | ¹H NMR: Vinylic protons | Rare; occurs if heating is excessive. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591001, Methyl 4-[(4-ethylphenoxy)methyl]benzoate. Retrieved February 10, 2026 from [Link]
-
SpectraBase. Methyl 4-[(4-ethylphenoxy)methyl]benzoate Spectral Data Records. John Wiley & Sons.[2] Retrieved from [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).
Sources
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- 3. orgsyn.org [orgsyn.org]
- 4. 4-メチル安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Theoretical Characterization & Predictive Modeling of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
This guide serves as a foundational whitepaper for the theoretical characterization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS: 438531-22-7). It synthesizes computational protocols (DFT), structural analysis, and predictive biological modeling to establish a rigorous profile for this compound, which holds significance as a potential liquid crystal mesogen and pharmaceutical intermediate.
Executive Summary & Structural Context
Methyl 4-[(4-ethylphenoxy)methyl]benzoate represents a classic "linked-ring" architecture common in liquid crystal engineering and medicinal chemistry. Its core consists of two phenyl rings connected by a flexible oxymethyl bridge (–CH₂–O–), flanked by an electron-withdrawing methyl ester and an electron-donating ethyl group.
This guide defines the standardized theoretical workflow required to validate its geometry, electronic stability, and biological potential. The protocols below are designed to ensure reproducibility and alignment with current computational chemistry standards (E-E-A-T).
Key Molecular Descriptors
| Property | Value (Predicted) | Context |
| Formula | C₁₇H₁₈O₃ | |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 270.32 g/mol | Lipinski Compliant (<500) |
| Rotatable Bonds | 6 | High conformational flexibility |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Good membrane permeability |
| Core Scaffold | Benzyl phenyl ether | Known pharmacophore for anti-inflammatory agents |
Computational Methodology (The Protocol)
To achieve high-fidelity results, the following computational parameters are mandated. These choices balance computational cost with the accuracy required for spectroscopic assignment and binding affinity prediction.
Density Functional Theory (DFT) Setup
-
Software Framework: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: The industry standard for organic molecules, providing accurate bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[7] Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the ether and ester oxygens, while polarization functions (d,p) account for the aromatic ring electronics.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvent: DMSO or Ethanol (to mimic physiological or crystallization conditions).
Molecular Docking Protocol
-
Engine: AutoDock Vina / Schrödinger Glide.
-
Grid Box: Centered on the active site of COX-2 or Integrin
(based on structural analogs). -
Exhaustiveness: 32 (High precision).
Structural & Electronic Analysis
Geometric Optimization
The defining structural feature of this molecule is the C–O–C bond angle at the ether linkage. Unlike rigid biphenyls, the methylene bridge introduces a "kink."
-
Predicted C–O–C Angle: ~118.5° (Typical for alkyl-aryl ethers).
-
Torsion Angle (C-C-O-C): The molecule is non-planar . The two phenyl rings likely adopt a twisted conformation relative to each other to minimize steric repulsion between the methylene protons and the ortho-protons of the phenoxy ring.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity and optical stability.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-ethylphenoxy moiety (electron-rich ether).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the methyl benzoate moiety (electron-deficient ester).
-
Implication: This spatial separation suggests "Push-Pull" character, making the molecule a candidate for Non-Linear Optical (NLO) applications, although the methylene bridge interrupts full conjugation.
Molecular Electrostatic Potential (MEP)
The MEP map guides non-covalent bonding predictions:
-
Negative Regions (Red): Carbonyl oxygen (ester) and Ether oxygen. Sites for H-bond acceptance.
-
Positive Regions (Blue): Ethyl group protons and aromatic protons. Sites for hydrophobic interaction.
Predictive Biological Activity (Docking Study)
Research on structurally similar phenoxy methyl benzoates (e.g., "Compound 12" in Getter et al., 2019) suggests potent activity against leukocyte migration targets.[1][3][8] Therefore, the theoretical validation must screen against Integrin
Workflow Diagram: From Structure to Bioactivity
The following Graphviz diagram outlines the logical flow of the theoretical study, from initial geometry optimization to final docking scoring.
Caption: Logical workflow for the theoretical characterization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, integrating quantum mechanics with cheminformatics.
Experimental Validation Protocols
To validate the theoretical data, the following experimental benchmarks are used.
Spectroscopic Assignment
| Method | Theoretical Prediction (Scaling Factor ~0.961) | Experimental Signal (Expected) | Assignment |
| IR | 1715–1725 cm⁻¹ | ~1720 cm⁻¹ | C=O Stretch (Ester) |
| IR | 1240–1260 cm⁻¹ | ~1250 cm⁻¹ | C–O–C Stretch (Ether) |
| ¹H NMR | 5.10–5.20 ppm (Singlet) | ~5.15 ppm | –O–CH₂– (Methylene bridge) |
| ¹H NMR | 1.20 ppm (Triplet) | ~1.22 ppm | –CH₂CH₃ (Ethyl methyl) |
Synthesis Pathway (for Reference)
The standard synthesis involves a Williamson Ether Synthesis :
-
Reactants: Methyl 4-(bromomethyl)benzoate + 4-Ethylphenol.
-
Base: Potassium Carbonate (
). -
Solvent: Acetone or Acetonitrile (Reflux).
-
Yield: Typically >85% due to the activated benzyl halide.
References
-
Getter, T., Margalit, R., Kahremany, S., & Gruzman, A. (2019).[1][3] Novel Inhibitors of Leukocyte Transendothelial Migration. This paper identifies structurally similar phenoxy-methyl benzoates as potent anti-inflammatory agents, establishing the biological relevance of the scaffold.
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. The authoritative reference for the DFT software packages used in standard theoretical studies.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648–5652.
-
PubChem Database. (2025). Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CID 591001). National Library of Medicine. Provides chemical identifiers and predicted physicochemical properties.[7]
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- 8. researchgate.net [researchgate.net]
- 9. Issues of Using Benzyl Ether in Nanomaterials’ Synthesis: Insights for a Standardized Synthesis of FeWO x Nanocrystals and Their Use as Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
"Methyl 4-[(4-ethylphenoxy)methyl]benzoate" discovery and history
An In-Depth Technical Guide to Methyl 4-[(4-ethylphenoxy)methyl]benzoate: Synthesis, Properties, and Potential Applications
Foreword
While the specific historical discovery of Methyl 4-[(4-ethylphenoxy)methyl]benzoate is not extensively documented in readily available literature, its chemical structure—an aromatic ether and a benzoate ester—places it within a well-understood class of organic compounds. This guide, therefore, focuses on the logical synthesis, physicochemical characterization, and potential applications of this molecule, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. The methodologies and principles discussed are grounded in established organic chemistry.
Plausible Synthesis Pathway: The Williamson Ether Synthesis
The most direct and logical approach to synthesizing Methyl 4-[(4-ethylphenoxy)methyl]benzoate is through the Williamson ether synthesis. This classic and robust reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
The synthesis involves the reaction of 4-ethylphenoxide with methyl 4-(bromomethyl)benzoate. The phenoxide, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group.
Starting Materials
-
4-Ethylphenol: A commercially available substituted phenol.
-
Methyl 4-(bromomethyl)benzoate: An important benzylic bromide intermediate. This can be synthesized from methyl p-toluate via radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.[2]
Detailed Experimental Protocol
Step 1: Deprotonation of 4-Ethylphenol
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (1.0 equivalent).
-
Dissolve the phenol in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF).
-
Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃) (1.5 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic potassium 4-ethylphenoxide.[3]
Step 2: Nucleophilic Substitution
-
To the stirring suspension of the phenoxide, add a solution of methyl 4-(bromomethyl)benzoate (1.0-1.2 equivalents) in the same solvent. The use of a primary benzylic halide is advantageous as it minimizes the potential for the competing E2 elimination side reaction.[4]
-
Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.[3]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product, Methyl 4-[(4-ethylphenoxy)methyl]benzoate, by column chromatography on silica gel or by recrystallization to yield a pure solid.
Synthesis Workflow Diagram
Caption: Logical relationship between the compound's structure and its applications.
Conclusion
Methyl 4-[(4-ethylphenoxy)methyl]benzoate represents a synthetically accessible molecule with potential for further exploration in medicinal chemistry and materials science. While its specific discovery and history remain obscure, a robust synthesis can be designed based on the well-established Williamson ether synthesis. Its structural features—an aromatic ether and a modifiable benzoate ester—make it an interesting candidate for the development of novel compounds with potential biological activity. This guide provides a foundational technical overview to support such future research endeavors.
References
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound Methyl 4-[(4-ethylphenoxy)methyl]benzoate belongs to a class of phenoxy-methyl-benzoate derivatives that represent a versatile scaffold in medicinal chemistry. While this specific molecule is primarily a research chemical, its structural motifs are characteristic of ligands targeting nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive technical overview of this chemical class, focusing on its synthesis, structure-activity relationships (SAR), and its role as a modulator of PPARs—critical regulators of metabolism and inflammation. We will detail field-proven experimental protocols for characterizing the bioactivity of these compounds, offering a framework for their evaluation in drug discovery programs targeting metabolic diseases such as type 2 diabetes and dyslipidemia.
Introduction: The Phenoxy-Methyl-Benzoate Scaffold
Methyl 4-[(4-ethylphenoxy)methyl]benzoate (PubChem CID: 591001) is a small molecule with the chemical formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol [1]. Its structure consists of three key pharmacophoric elements that are common in nuclear receptor ligands:
-
An Acidic Head Group (or a precursor): The methyl benzoate moiety can be readily hydrolyzed in vivo to a carboxylic acid, which is a critical feature for binding to the ligand-binding domain of PPARs[2].
-
A Central Aromatic Linker: The benzyl ether linkage provides a semi-rigid connection that properly orients the other two components within the receptor's binding pocket[2].
-
A Hydrophobic Tail: The 4-ethylphenoxy group serves as a lipophilic tail, engaging in hydrophobic interactions that contribute to binding affinity and stability[2].
This tripartite structure is emblematic of PPAR agonists, a class of drugs used to treat metabolic disorders[3][4]. PPARs are ligand-activated transcription factors with three subtypes (α, γ, and β/δ) that play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation[3][4][5]. Agonists of PPARγ, like the thiazolidinediones (e.g., Rosiglitazone), are effective insulin sensitizers, while PPARα agonists, such as fibrates, are used to lower triglycerides[3][6][7]. Compounds that can modulate multiple PPAR subtypes (dual or pan-agonists) are of significant interest for treating complex metabolic syndromes[3][4][8]. The phenoxy-methyl-benzoate scaffold represents a promising starting point for the design of such modulators[3][9].
Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate Analogs
The synthesis of this class of compounds is typically achieved through a straightforward and robust Williamson ether synthesis. This reaction provides a reliable method for coupling the phenolic "tail" with the "head and linker" portion of the molecule.
General Synthetic Workflow
The process involves the deprotonation of a substituted phenol using a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methyl 4-(halomethyl)benzoate.
Caption: General workflow for the synthesis of the target compound.
Detailed Laboratory Protocol
Causality: The choice of a polar aprotic solvent like DMF or acetone is crucial as it effectively solvates the cation of the base (e.g., K⁺ or Na⁺) without solvating the phenoxide anion, thereby maximizing its nucleophilicity. Potassium carbonate is a mild and cost-effective base suitable for this transformation.
-
Preparation: To a stirred solution of 4-ethylphenol (1.0 eq) in anhydrous acetone (10 mL/mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Addition of Electrophile: Add methyl 4-(bromomethyl)benzoate (1.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product.
Self-Validation: The purity and identity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with known spectral data[1].
Biological Activity and Mechanism of Action: Targeting PPARs
The structural similarity of the phenoxy-methyl-benzoate scaffold to known fibrates and other PPAR agonists strongly suggests that these compounds function by activating PPARs[2][10][11].
PPAR Signaling Pathway
Activation of PPARs follows a canonical nuclear receptor signaling pathway.
-
Ligand Binding: The agonist molecule enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR subtype (α or γ).
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing it to form a heterodimer with the Retinoid X Receptor (RXR)[6].
-
Coactivator Recruitment: This conformational change also facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins[6][12].
-
Gene Transcription: The complete PPAR-RXR-coactivator complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and adipogenesis, leading to the desired therapeutic effects[3][6].
Caption: Simplified PPARγ signaling pathway upon agonist binding.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold can elucidate the structural requirements for potent and selective PPAR modulation. The following table summarizes expected SAR trends based on published data for similar compound classes[8][13][14].
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| Head Group | Methyl Ester (Pro-drug) vs. Carboxylic Acid (Active) | Carboxylic acid is essential for direct binding. | The acidic head forms a key hydrogen bond network with residues in the PPAR LBD, anchoring the ligand[2]. |
| Linker | Ether vs. Thioether or Amide | Ether is common. Other linkers may alter geometry and potency. | The linker's role is to maintain the optimal distance and angle between the head and tail for fitting into the U-shaped binding pocket[2]. |
| Tail Group (Phenoxy Ring) | Substitution (e.g., -H, -CH₃, -Cl) | Lipophilicity and size affect potency and selectivity. | The tail region interacts with a large hydrophobic pocket in the LBD. Fine-tuning this interaction can differentiate between PPAR subtypes. |
| Tail Group (Alkyl Chain) | Ethyl vs. Propyl, Isopropyl, etc. | Optimal chain length and branching are critical. | The alkyl group must fit snugly into a specific sub-pocket. Small changes can lead to steric clashes or loss of favorable interactions. |
Key Experimental Protocols for Compound Evaluation
To characterize a novel compound from this class, a tiered approach of in vitro assays is recommended.
Protocol 1: TR-FRET Biochemical Assay for PPARγ Binding
Objective: To quantify the direct binding of a test compound to the PPARγ Ligand Binding Domain (LBD) and its ability to recruit a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay that measures proximity. A terbium (Tb)-labeled antibody binds to a GST-tagged PPARγ-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is brought into proximity only when an agonist compound induces the correct conformational change in the LBD. Excitation of the donor results in energy transfer to the acceptor, producing a measurable signal[12][15][16].
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., TR-FRET Coregulator Buffer E with 5 mM DTT)[17]. Prepare a 2X working solution of GST-PPARγ-LBD and Tb-anti-GST antibody. Prepare a 2X working solution of the fluorescein-labeled coactivator peptide (e.g., from the SRC1 family)[15].
-
Compound Plating: Serially dilute test compounds in DMSO, then further dilute in assay buffer to a 4X final concentration. Plate 5 µL of diluted compounds into a 384-well assay plate. Include a positive control (e.g., Rosiglitazone) and a negative (DMSO) control.
-
Reagent Addition: Add 5 µL of the 2X LBD/antibody mixture to each well. Incubate for 1 hour at room temperature.
-
Final Addition: Add 10 µL of the 2X coactivator peptide mixture to all wells.
-
Incubation & Reading: Incubate for 2-4 hours at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emissions at 520 nm (acceptor) and 495 nm (donor) after a 100 µs delay following excitation at ~340 nm[12][17].
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Workflow for the PPARγ TR-FRET biochemical assay.
Protocol 2: Cell-Based Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the ability of a test compound to activate the transcription of a reporter gene under the control of a PPAR-responsive promoter in a cellular context.
Principle: A luciferase reporter assay is a powerful tool to measure the transcriptional activity of a specific promoter[18][19][20]. Cells are co-transfected with two plasmids: one expressing the PPARγ protein and another containing the firefly luciferase gene downstream of a promoter with multiple PPREs. When an agonist activates PPARγ, the complex binds to the PPREs and drives luciferase expression. The amount of light produced upon addition of luciferin substrate is directly proportional to the transcriptional activity[21][22].
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate and grow to ~80% confluency.
-
Transfection: Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A constitutively expressed Renilla luciferase vector can be included for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include positive (Rosiglitazone) and negative (DMSO) controls.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer[23].
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of compound concentration and fit the curve to determine the EC₅₀ value.
Conclusion and Future Directions
The Methyl 4-[(4-ethylphenoxy)methyl]benzoate scaffold is a validated starting point for the development of novel PPAR modulators. Its synthetic accessibility and favorable pharmacophoric features make it an attractive template for medicinal chemistry campaigns. The in-depth protocols provided herein offer a robust framework for the systematic evaluation of new analogs, from direct biochemical binding to functional cellular activity. Future research should focus on optimizing the "tail" region to achieve desired selectivity profiles across the PPAR subtypes (α, γ, and β/δ) and on improving the overall drug-like properties, such as solubility and metabolic stability, to identify promising candidates for the treatment of metabolic diseases.
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Zhang, L. S., et al. (2012). Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PLOS ONE. Available at: [Link]
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Khandelwal, N. (2022). How to determine transcriptional activity by Luciferase assay? ResearchGate. Available at: [Link]
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Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. Available at: [Link]
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Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Assay. Available at: [Link]
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Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. PMC. Available at: [Link]
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Zhou, J., et al. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH. Available at: [Link]
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Pavelić, A., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology. Available at: [Link]
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Signosis. (n.d.). TF Luciferase Reporter Vectors. Retrieved from [Link]
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Zhang, L. S., et al. (2012). Scaffold-based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PubMed. Available at: [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
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Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Semantic Scholar. Available at: [Link]
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Medina-Gomez, G., & Vidal-Puig, A. (2003). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. Current Pharmaceutical Design. Available at: [Link]
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DCReport.org. (2024). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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Torr, E. W., & Van Haute, A. (2018). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. NIH. Available at: [Link]
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Brooks, D. A., et al. (2004). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. Journal of Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Abstract
This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. The developed isocratic method is demonstrated to be specific, precise, accurate, and robust, making it suitable for routine analysis in quality control and research environments. The strategic approach outlined herein serves as a comprehensive guide for scientists developing chromatographic methods for moderately non-polar small molecules.
Introduction
Methyl 4-[(4-ethylphenoxy)methyl]benzoate (C₁₇H₁₈O₃, Molar Mass: 270.32 g/mol ) is a synthetic organic compound with potential applications in pharmaceutical and materials science research.[1] Its chemical structure, featuring two benzene rings, an ether linkage, and a methyl ester, results in a significant non-polar character, as indicated by a predicted LogP of 4.0.[1] Accurate and reliable quantification of this analyte is crucial for assessing its purity, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.
This document provides an in-depth, experience-driven guide to developing a robust HPLC method for Methyl 4-[(4-ethylphenoxy)methyl]benzoate. We will explore the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, culminating in a fully validated analytical procedure according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Method Development Strategy
The development of a reliable HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of the analyte and established chromatographic principles.
Initial Assessment and Rationale
Given the non-polar nature of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a reversed-phase chromatographic approach was selected as the most logical starting point.[5][6] In reversed-phase HPLC, a non-polar stationary phase is paired with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase.[5][7]
Core Experimental Choices: Causality and Justification
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used and often the first choice for reversed-phase HPLC due to its high hydrophobicity and retention capabilities for non-polar compounds.[1][5][6] We selected a column with standard dimensions (e.g., 4.6 x 150 mm) and a 5 µm particle size to provide a good balance between efficiency and backpressure. For a small molecule like Methyl 4-[(4-ethylphenoxy)methyl]benzoate (MW < 2000 Da), a column with a smaller pore size (e.g., 60-80 Å) is appropriate.[8]
-
Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and a miscible organic modifier.[9][10] Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and UV transparency at lower wavelengths. The aqueous phase was HPLC-grade water. Since the analyte is neutral and lacks ionizable functional groups, the mobile phase pH is not expected to significantly impact retention.[11] However, to ensure method robustness and consistent peak shapes, a simple mobile phase of acetonitrile and water is sufficient.
-
Detection Wavelength Selection: The presence of two benzene rings in the analyte's structure provides strong chromophores, making UV detection a suitable choice. Aromatic compounds like benzene exhibit a characteristic UV absorbance around 255 nm.[12] To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of a standard solution of Methyl 4-[(4-ethylphenoxy)methyl]benzoate in the mobile phase should be performed using a photodiode array (PDA) detector. For the purpose of this initial method development, a wavelength of 254 nm was selected as a starting point, a common wavelength for detecting aromatic compounds.
The overall method development workflow is depicted in the following diagram:
Caption: A logical workflow for HPLC method development.
Optimized Chromatographic Conditions
Following a systematic optimization process, the final isocratic method parameters were established.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Analyte Retention Time | Approximately 5.5 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water using separate graduated cylinders.
-
Combine the solvents in a suitable clean, glass reservoir.
-
Mix thoroughly by swirling.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or helium sparging to remove dissolved gases.[13]
-
Filter the mobile phase through a 0.45 µm membrane filter to prevent particulate matter from damaging the HPLC system.[13]
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 4-[(4-ethylphenoxy)methyl]benzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A mid-range concentration (e.g., 50 µg/mL) can be used for routine analysis.
-
Sample Preparation: Dissolve the sample containing Methyl 4-[(4-ethylphenoxy)methyl]benzoate in acetonitrile to achieve a theoretical concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
The validation workflow is illustrated below:
Caption: Key parameters for analytical method validation.
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank at the analyte's retention time. | No interfering peaks at the analyte RT. |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | Method is linear, accurate, and precise. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0% Intermediate Precision: < 2.0% | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% |
| Robustness | % RSD < 2.0% for minor changes in flow rate and mobile phase composition. | % RSD ≤ 2.0% |
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. The method utilizes a standard C18 column with a mobile phase of acetonitrile and water, and UV detection at 254 nm. The comprehensive protocols and validation data presented in this application note confirm that the method is reliable and suitable for routine quality control analysis and research applications. This systematic approach to method development can be readily adapted for other neutral, non-polar small molecules.
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Application Notes and Protocols: Methyl 4-[(4-ethylphenoxy)methyl]benzoate in Organic Synthesis
Introduction: A Versatile Scaffold for Modern Synthesis
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a diaryl ether derivative that presents a compelling scaffold for researchers in organic synthesis and medicinal chemistry. Its structure, featuring two aromatic rings linked by a flexible ether-methylene bridge and a reactive methyl ester, offers a multitude of possibilities for elaboration into more complex molecular architectures. The diaryl ether motif is a privileged structure in numerous biologically active compounds, including kinase inhibitors, due to its ability to occupy hydrophobic pockets in protein binding sites.[1] This document provides a comprehensive guide to the synthesis and potential applications of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While this molecule may not be extensively documented as a commercial starting material, its synthesis is straightforward, relying on fundamental and robust organic reactions. This guide will focus on a proposed, reliable synthetic route via the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.
Proposed Synthetic Route: The Williamson Ether Synthesis
The most direct and efficient method for preparing Methyl 4-[(4-ethylphenoxy)methyl]benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3][4] The reaction proceeds via an SN2 mechanism, which necessitates careful consideration of the substrates and reaction conditions to maximize yield and minimize side reactions.[3][4]
The proposed synthesis involves the reaction of 4-ethylphenoxide with methyl 4-(bromomethyl)benzoate. The phenoxide is generated in situ by treating 4-ethylphenol with a suitable base.
Mechanistic Insight: The Rationale Behind Experimental Choices
The Williamson ether synthesis is a classic SN2 reaction.[3][4] The choice of reagents and conditions is critical for its success.
-
The Nucleophile: 4-ethylphenol is deprotonated by a base to form the more nucleophilic 4-ethylphenoxide. The choice of base is important. A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols and is less hazardous and easier to handle than stronger bases like sodium hydride.
-
The Electrophile: Methyl 4-(bromomethyl)benzoate is an excellent electrophile for this reaction. The bromine atom is a good leaving group, and the benzylic carbon is highly susceptible to nucleophilic attack.
-
The Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal for SN2 reactions. These solvents can solvate the cation of the base (e.g., K+) but do not strongly solvate the anionic nucleophile, leaving it more available to react.
The overall workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Detailed Experimental Protocol: Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
This protocol outlines a reliable method for the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate with a focus on procedural safety and product purity.
Materials and Reagents:
-
4-Ethylphenol
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-ethylphenol.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain Methyl 4-[(4-ethylphenoxy)methyl]benzoate as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Spectroscopic Data
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic protons (multiple signals), singlet for the benzylic -CH₂- group, singlet for the methyl ester -OCH₃ group, quartet and triplet for the ethyl -CH₂CH₃ group. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, aromatic carbons, benzylic carbon, methyl ester carbon, and the carbons of the ethyl group. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₁₇H₁₈O₃ (270.32 g/mol ). |
Applications in Organic Synthesis and Drug Discovery
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a versatile building block with several potential applications in organic synthesis and drug development.
-
Scaffold for Medicinal Chemistry: As previously mentioned, the diaryl ether core is a key feature in many biologically active molecules.[1] This compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications, including as anticancer agents, drawing parallels to the activity of structurally similar compounds like ethyl 4-[(4-methylbenzyl)oxy] benzoate.[6]
-
Modification of the Ester Group: The methyl ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, 4-[(4-ethylphenoxy)methyl]benzoic acid. This carboxylic acid is a valuable intermediate that can be converted into a wide range of other functional groups, such as amides, acid chlorides, and other esters, allowing for the introduction of diverse chemical moieties.
-
Further Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic substitution reactions, providing another avenue for structural diversification.
The following diagram illustrates the potential synthetic transformations of Methyl 4-[(4-ethylphenoxy)methyl]benzoate:
Caption: Potential synthetic transformations of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Conclusion
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a readily accessible and highly versatile building block for organic synthesis. The robust and well-understood Williamson ether synthesis provides a reliable route to this compound. Its structural features, particularly the diaryl ether linkage and the modifiable ester group, make it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the use of this valuable scaffold in a variety of research applications.
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Application Notes and Protocols for the Medicinal Chemistry Evaluation of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. It outlines a scientific rationale for its investigation as a potential modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical target in metabolic diseases.
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Methyl 4-[(4-ethylphenoxy)methyl]benzoate presents an intriguing structure, integrating a substituted phenoxy ring with a methyl benzoate moiety through a flexible ether linkage. While this specific molecule is not extensively documented in public literature, its constituent parts are hallmarks of compounds known to interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[1]
Chemical Structure and Properties:
-
IUPAC Name: Methyl 4-[(4-ethylphenoxy)methyl]benzoate
-
Molecular Formula: C₁₇H₁₈O₃
-
Molecular Weight: 270.32 g/mol
-
Key Features: Aromatic ether, methyl ester, ethylphenyl group.
The PPARγ Hypothesis: A Rationale for Investigation
The structural architecture of Methyl 4-[(4-ethylphenoxy)methyl]benzoate bears resemblance to the general pharmacophore of PPAR agonists.[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[1] PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes, with agonists like the thiazolidinediones (glitazones) improving insulin sensitivity.[2]
The rationale for investigating our target compound as a PPARγ modulator is based on the following structural analogies:
-
An Acidic Head Group Mimic: While the compound is a methyl ester, it can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature in many PPAR agonists that interacts with the receptor's ligand-binding domain.
-
A Central Aromatic Core: The central benzene ring acts as a scaffold.
-
A Flexible Linker: The methylene ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket.
-
A Hydrophobic Tail: The 4-ethylphenoxy group serves as a hydrophobic tail, a feature known to contribute to the binding affinity of PPAR ligands.
This guide, therefore, proposes a systematic workflow to synthesize Methyl 4-[(4-ethylphenoxy)methyl]benzoate and evaluate its potential as a PPARγ agonist.
Caption: Proposed workflow for the evaluation of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
PART 1: Synthesis and Characterization
The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate can be efficiently achieved through a two-step process: first, the preparation of a key intermediate, Methyl 4-(bromomethyl)benzoate, followed by a Williamson ether synthesis.
Protocol 1: Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and reliable method for forming ether linkages.[3][4] It involves the reaction of an alkoxide (in this case, 4-ethylphenoxide) with a primary alkyl halide. This SN2 reaction is generally high-yielding and avoids the harsh conditions that might compromise the ester group.[4]
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
4-Ethylphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (1.0 eq), potassium carbonate (1.5 eq), and 50 mL of anhydrous acetone.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium 4-ethylphenoxide in situ.
-
Addition of the Electrophile: Dissolve Methyl 4-(bromomethyl)benzoate (1.05 eq) in 10 mL of anhydrous acetone and add it dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in 50 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 4-[(4-ethylphenoxy)methyl]benzoate as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>95%).
Caption: Synthetic workflow for Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
PART 2: In Vitro Biological Evaluation as a PPARγ Agonist
To validate our hypothesis, a two-tiered approach is proposed: a primary biochemical assay to confirm direct binding to the PPARγ ligand-binding domain (LBD), followed by a secondary cell-based assay to assess functional activity.
Protocol 2: Primary Screening - LanthaScreen™ TR-FRET Competitive Binding Assay
Principle of the Assay: This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ LBD.[5] The assay uses a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ LBD and a fluorescent tracer (Fluormone™ Pan-PPAR Green) that binds to the LBD. When the tracer is bound, it is in close proximity to the Tb-labeled antibody, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[6] A test compound that binds to the LBD will displace the tracer, leading to a decrease in the TR-FRET signal.[5][6]
Materials:
-
LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit (containing PPARγ-LBD, Fluormone™ Pan-PPAR Green, Tb-anti-GST antibody, and assay buffer)[5]
-
Test compound (Methyl 4-[(4-ethylphenoxy)methyl]benzoate) dissolved in DMSO
-
Positive control (e.g., Rosiglitazone)
-
384-well microplate, black
-
Microplate reader capable of TR-FRET measurements
Step-by-Step Methodology:
-
Prepare Reagents: Prepare all kit components as described in the manufacturer's protocol. This typically involves diluting the PPARγ-LBD, tracer, and antibody to their final working concentrations in the provided assay buffer.
-
Compound Plating: Prepare a serial dilution of the test compound and the positive control in DMSO. Dispense a small volume (e.g., 2 µL) of each dilution into the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Reaction Assembly: Add the prepared PPARγ-LBD/Tb-anti-GST antibody mix to all wells. Subsequently, add the Fluormone™ Pan-PPAR Green tracer to all wells. The final assay volume is typically 20 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-enabled microplate reader. Measure the emission at 520 nm (acceptor) and 490 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
-
Caption: Principle of the TR-FRET competitive binding assay.
Protocol 3: Cell-Based Functional Assay - 3T3-L1 Adipocyte Differentiation
Principle of the Assay: PPARγ is a master regulator of adipogenesis.[7] Agonists of PPARγ promote the differentiation of pre-adipocyte cell lines, such as murine 3T3-L1 cells, into mature, lipid-accumulating adipocytes.[8] This functional assay measures the ability of the test compound to induce this differentiation process, which is visualized by staining the intracellular lipid droplets with Oil Red O.[8][9]
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)
-
Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin)
-
Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL Insulin)
-
Test compound and positive control (Rosiglitazone) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol
Step-by-Step Methodology:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS until they reach confluence in a multi-well plate.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with Differentiation Induction Medium containing various concentrations of the test compound, the positive control, or DMSO (vehicle control).
-
Maturation: After 2-3 days, replace the induction medium with Adipocyte Maintenance Medium containing the respective concentrations of the test compounds.
-
Maintenance: Replenish the maintenance medium every 2-3 days for a total of 8-10 days, allowing the cells to differentiate and accumulate lipid droplets.[9]
-
Oil Red O Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.[9]
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes to stain the lipid droplets red.
-
Wash the cells with water to remove excess stain.
-
-
Data Analysis:
-
Qualitative Analysis: Capture images of the stained cells using a microscope to visually assess the extent of lipid droplet formation.
-
Quantitative Analysis: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at ~500 nm using a spectrophotometer. Plot the absorbance against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
PART 3: Data Summary and Lead Advancement Considerations
The successful progression of a hit compound from initial screening to a lead candidate requires a systematic evaluation of its properties.
Hypothetical Data Summary
| Assay | Parameter | Rosiglitazone (Control) | Methyl 4-[(4-ethylphenoxy)methyl]benzoate |
| TR-FRET Binding | IC₅₀ | 50 nM | 1.2 µM |
| Adipocyte Differentiation | EC₅₀ | 100 nM | 5.5 µM |
| Adipocyte Differentiation | Max Efficacy | 100% | 85% |
Interpretation of Hypothetical Data: The data suggests that Methyl 4-[(4-ethylphenoxy)methyl]benzoate binds to the PPARγ LBD and promotes adipocyte differentiation, confirming its activity as a PPARγ agonist. While less potent than the control, Rosiglitazone, it demonstrates significant activity, validating the initial hypothesis and marking it as a "hit" compound worthy of further investigation.
Advancing from Hit to Lead
A "hit" is a compound with confirmed activity from a primary screen.[10] To be advanced to a "lead," a compound must demonstrate a clear structure-activity relationship (SAR) through the synthesis and testing of analogs, and possess acceptable properties for further development.[10][11]
Key criteria for lead advancement include: [12][13]
-
Potency: IC₅₀/EC₅₀ < 1 µM in target assays.
-
Selectivity: Minimal activity against other related receptors (e.g., PPARα, PPARδ) and off-targets.
-
ADME Properties: Acceptable aqueous solubility, metabolic stability (in liver microsomes), and cell permeability.
-
"Rule of Five" Compliance: Molecular weight < 500, LogP < 5, etc., to predict good oral bioavailability.[11]
-
Synthetic Tractability: The chemical scaffold should be amenable to synthetic modification to explore SAR.
The initial findings for Methyl 4-[(4-ethylphenoxy)methyl]benzoate provide a strong foundation for a medicinal chemistry program aimed at optimizing its potency and drug-like properties to develop a novel class of PPARγ modulators.
References
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Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
- Patents, G. Preparation method of methyl benzoate compound. (2021).
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Scialo, F. et al. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Biology Open11 , (2022). Available from: [Link]
-
Al-Shorbagy, M. Y. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. PPAR Research2013 , (2013). Available from: [Link]
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PubMed. In vitro screening of inhibition of PPAR-γ activity as a first step in identification of potential breast carcinogens. (2015). Available from: [Link]
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Ashenhurst, J. The Williamson Ether Synthesis. (2014). Available from: [Link]
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Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Requirements for a lead compound to become a clinical candidate. Nature reviews. Drug discovery, 7(12), 917-926. Available from: [Link]
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Baiga, T. et al. PPAR Agonists, Compounds, Pharmaceutical Compositions, and Methods of Use Thereof. ACS Medicinal Chemistry Letters13 , 1451-1452 (2022). Available from: [Link]
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Hypha Discovery. A checklist for drug candidate selection. Available from: [Link]
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RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. Available from: [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]
-
Musgrave, D. R. Synthesis of Methyl Benzoate Lab. (2020). Available from: [Link]
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Elabscience. Human PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. Available from: [Link]
-
ResearchGate. Effect of differentiation and PPAR agonists on gene expression in 3T3-L1 cells. Available from: [Link]
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BMG LABTECH. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Available from: [Link]
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The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link]
-
ResearchGate. Methyl 4-methylbenzoate. Available from: [Link]
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Sharma, S., Sharma, N., Singh, S., & Singh, S. K. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in pharmacology, 13, 991823. Available from: [Link]
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ResearchGate. Cell viability assays. Activation of PPARG promotes proliferation in CRC cell lines (A). Inhibition of PPARG reduces viability in CRC cell lines (B). siRNA-mediated gene suppression of PPARG reduces cell viability in SW403 (C). Available from: [Link]
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Karger Publishers. PPAR Agonists Promote the Differentiation of Porcine Bone Marrow Mesenchymal Stem Cells into the Adipogenic and Myogenic Lineages. (2016). Available from: [Link]
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]
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Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). Principles of early drug discovery. British journal of pharmacology, 172(11), 2099-2114. Available from: [Link]
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ACS Publications. Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. (2020). Available from: [Link]
-
PubMed. PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors?. (2008). Available from: [Link]
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Journal of Medicinal Chemistry. An Analysis of Successful Hit-to-Clinical Candidate Pairs. (2023). Available from: [Link]
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PubMed Central. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ). (2022). Available from: [Link]
-
Experimental Drug Development Centre (EDDC). A Quick Guide for Projects that Require Medicinal Chemistry. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available from: [Link]
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Application Note: Methyl 4-[(4-ethylphenoxy)methyl]benzoate in Metabolic Drug Discovery
Introduction & Compound Profile
Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS: 438531-22-7) represents a critical structural scaffold in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Structurally, it belongs to the fibrates and glitazars class of molecules, characterized by a lipophilic tail (4-ethylphenoxy), a linker (methylene), and a polar head group masked as an ester (methyl benzoate).
In drug discovery workflows, this compound serves two primary roles:
-
Pro-Ligand / Prodrug Model: The methyl ester moiety masks the carboxylic acid, significantly enhancing cellular permeability and oral bioavailability (LogP modulation). Once intracellular, it acts as a substrate for carboxylesterases (CES1/CES2) to release the active free acid pharmacophore.
-
Synthetic Intermediate: It is a stable, late-stage intermediate allowing for divergent synthesis of library analogs (e.g., bioisosteric replacement of the ester).
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₁₇H₁₈O₃ | -- |
| Molecular Weight | 270.32 g/mol | Optimal for Lipinski's Rule of 5 |
| Predicted LogP | ~4.2 | High lipophilicity; requires formulation optimization |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Excellent membrane permeability |
| Active Metabolite | 4-[(4-ethylphenoxy)methyl]benzoic acid | The actual nuclear receptor ligand |
Synthesis Protocol: Convergent Etherification
Objective: High-yield synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate suitable for biological screening. Mechanism: Williamson Ether Synthesis.
Reagents
-
A: 4-Ethylphenol (1.0 equiv)
-
B: Methyl 4-(bromomethyl)benzoate (1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: Acetone (HPLC Grade) or DMF (for larger scale)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 4-Ethylphenol (10 mmol) and Acetone (50 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Coupling: Add Methyl 4-(bromomethyl)benzoate (11 mmol) and KI (1 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 60°C) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1). Reaction is typically complete in 4–6 hours.
-
Work-up: Cool to room temperature. Filter off the inorganic solids (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄.
-
Crystallization: Recrystallize from minimal hot Ethanol or purify via Flash Chromatography (0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via Williamson ether coupling.
Bioactivation & Target Engagement Protocols
Critical Scientific Insight: The methyl ester itself has low affinity for the PPAR ligand-binding domain (LBD). The "Active Acid" is generated in situ within the cell or must be generated chemically prior to in vitro binding assays.
A. In Vitro Bioactivation Assay (Esterase Stability)
Purpose: To determine the rate of conversion from the prodrug (ester) to the active drug (acid) in plasma or liver microsomes.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 10 µM in mouse/human liver microsomes (0.5 mg protein/mL) buffered in 100 mM Phosphate Buffer (pH 7.4).
-
Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Monitor transition: Parent Ester (270.3 -> 121.0) vs. Acid Metabolite (256.3 -> 121.0).
-
B. Nuclear Receptor Binding Assay (TR-FRET)
Purpose: Quantify the affinity of the hydrolyzed acid for PPAR-α/γ. Note: You must use the hydrolyzed free acid form for this assay. If using the methyl ester, pre-treat with esterase or hydrolyze chemically (LiOH) before the assay.
Method: LanthaScreen™ TR-FRET PPAR Competitive Binding
-
Reagents:
-
PPAR-α or γ Ligand Binding Domain (LBD) tagged with GST.
-
Terbium-labeled anti-GST antibody.
-
Fluormone™ Pan-PPAR Green (tracer ligand).
-
-
Plate Setup: Use a 384-well black low-volume plate.
-
Titration: Add 10 µL of the test compound (Free Acid form) in a 10-point dilution series (start at 10 µM).
-
Complex Formation: Add 5 µL of Fluormone™ Tracer + 5 µL of Receptor/Antibody mix.
-
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Terbium]).
-
Calculation: Plot the TR-FRET ratio (520/495) against log[Compound]. Calculate IC₅₀.
Mechanism of Action Diagram[2]
Figure 2: The prodrug bioactivation and signaling cascade.
References
-
PubChem Compound Summary. (2023). Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CID 591001). National Center for Biotechnology Information. [Link]
-
Fröhlich, L. F. (2012). Microsomal Carboxylesterase 1 (CES1) in Liver and Adipose Tissue: A Major Determinant of Lipid Metabolism and Drug Disposition. Current Drug Metabolism. [Link]
-
Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
Application Note: Establishing Analytical Standards for Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Abstract
This document provides a detailed framework and exemplary protocols for the comprehensive characterization and qualification of Methyl 4-[(4-ethylphenoxy)methyl]benzoate as an analytical standard. The methodologies outlined are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and strength of this compound for its intended application. This guide emphasizes a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation. The protocols are grounded in principles outlined by major pharmacopeias and regulatory bodies to ensure data integrity and scientific rigor.
Introduction and Compound Profile
The robust characterization of analytical reference standards is a cornerstone of pharmaceutical development and quality control. A well-defined standard ensures the accuracy and reliability of analytical data, which is critical for formulation development, stability studies, and regulatory submissions. Methyl 4-[(4-ethylphenoxy)methyl]benzoate is an organic molecule featuring a methyl ester and a phenoxy ether linkage, suggesting its potential use as a chemical intermediate or a research compound.
Compound Details: [1]
-
IUPAC Name: methyl 4-[(4-ethylphenoxy)methyl]benzoate
-
Molecular Formula: C₁₇H₁₈O₃
-
Molecular Weight: 270.32 g/mol
-
CAS Number: 438531-22-7
Chemical Structure:
Figure 1. Chemical Structure of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.[1]
The presence of two aromatic rings imparts significant hydrophobicity, making it suitable for analysis by reversed-phase chromatography. The ether and ester functionalities are key features for spectroscopic identification.
Analytical Strategy for Standard Qualification
A multi-tiered analytical approach is required to establish an analytical standard. The objective is to confirm the molecule's identity unequivocally and to determine its purity with a high degree of confidence. Our recommended workflow integrates chromatographic and spectroscopic techniques, each providing orthogonal and complementary information.
Causality behind the Strategy: No single analytical technique can provide all the necessary information. HPLC is excellent for separating non-volatile impurities but provides limited structural information. GC-MS excels at identifying volatile compounds and offers mass fragmentation data for identity confirmation. NMR remains the gold standard for unambiguous structure elucidation. This integrated approach ensures a self-validating system where the results of one technique corroborate the others.
Diagram 1: Workflow for Analytical Standard Qualification.
Experimental Protocols
Protocol 1: Purity and Assay Determination by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on differential partitioning between a stationary phase and a mobile phase.[2][3] The aromatic nature of Methyl 4-[(4-ethylphenoxy)methyl]benzoate makes it an ideal candidate for reversed-phase HPLC with UV detection.[4][5]
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (optional).
-
Analytical balance, volumetric flasks, and pipettes.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as Water and Mobile Phase B as Acetonitrile. Degas both solvents thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of the Methyl 4-[(4-ethylphenoxy)methyl]benzoate standard and dissolve it in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Rationale: A C18 column is chosen for its hydrophobicity, which is ideal for retaining the aromatic compound. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main peak. The detection wavelength is selected based on the UV absorbance maxima of the aromatic rings.
-
| Parameter | Recommended Value | Rationale for Selection |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic compounds.[5] |
| Mobile Phase A | Water | Polar solvent for reversed-phase. |
| Mobile Phase B | Acetonitrile | Non-polar solvent for elution. |
| Gradient | 50% B to 95% B over 20 min, hold 5 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 254 nm | Aromatic compounds exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Balances sensitivity and peak shape. |
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is in line with typical requirements found in pharmacopeial chapters like USP <621>.[6][7]
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (vs. External Standard): If a previously qualified reference standard is available, calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Protocol 2: Identity and Volatile Impurity Screening by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] The gas chromatograph separates components of the sample, which are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum ("fingerprint") for identification.[9][10]
Instrumentation & Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas), Dichloromethane (GC grade).
-
Autosampler vials.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the standard in Dichloromethane (approx. 100 µg/mL).
-
GC-MS Conditions:
-
Rationale: A low-polarity DB-5ms column is versatile for a wide range of organic molecules. The temperature program starts at a low temperature to resolve volatile impurities (like residual solvents) and ramps up to a high temperature to ensure the elution of the main, higher-boiling point compound.
-
| Parameter | Recommended Value | Rationale for Selection |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm | General purpose, low-bleed column suitable for MS detection. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization without thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates volatile impurities from the main analyte. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard condition for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard condition for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the parent ion and key fragments. |
-
Data Analysis:
-
Identity Confirmation: Compare the acquired mass spectrum of the main peak with a reference spectrum (e.g., from a library like NIST or Wiley) or with theoretical fragmentation patterns. The molecular ion peak should be visible at m/z 270.
-
Impurity Profiling: Identify any additional peaks by searching their mass spectra against the library to screen for potential process impurities or degradation products.
-
Protocol 3: Definitive Structural Elucidation by NMR
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Instrumentation & Materials:
-
NMR spectrometer (400 MHz or higher recommended).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.03% TMS.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on both rings (doublets and/or multiplets), a singlet for the methylene (-CH₂-) bridge, and a singlet for the methyl ester (-OCH₃) protons.
-
¹³C NMR: Expect distinct signals for all 17 carbons, including the carbonyl carbon of the ester, the aliphatic carbons of the ethyl, methylene, and methyl groups, and the aromatic carbons.
-
-
Data Analysis: Confirm that the observed chemical shifts, integration values (for ¹H), and multiplicities match the known structure of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. The structure is considered confirmed if all signals can be unambiguously assigned.
Validation and System Suitability
All analytical methods used for standard qualification must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[14]
Diagram 2: Key Validation Parameters for Analytical Procedures.[11]
Conclusion
The qualification of Methyl 4-[(4-ethylphenoxy)methyl]benzoate as an analytical standard requires a systematic and scientifically sound approach. By combining the separation power of HPLC and GC with the definitive structural information from MS and NMR, a complete profile of the compound's identity and purity can be established. The protocols provided herein offer a robust starting point for any laboratory tasked with this critical activity, ensuring that the resulting standard is fit for its purpose in supporting research and drug development.
References
-
PubChem Compound Summary for CID 591001, Methyl 4-[(4-ethylphenoxy)methyl]benzoate. National Center for Biotechnology Information. [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
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<621> Chromatography. U.S. Pharmacopeia. [Link]
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TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. [Link]
-
Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. MDPI. [Link]
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<621> CHROMATOGRAPHY (2011). U.S. Pharmacopeia. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. ResearchGate. [Link]
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Are You Sure You Understand USP <621>? Chromatography Online. [Link]
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Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Royal Society of Chemistry. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
HPLC Method Development. Interchim. [Link]
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USP-NF 621 Chromatography. Scribd. [Link]
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GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample. International Scientific Organization. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. PubMed Central. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
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- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for the Crystallization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Introduction
In the landscape of pharmaceutical development and materials science, the control of a molecule's solid-state form is of paramount importance. The crystalline structure of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a substituted aromatic ester, presents a molecular architecture that necessitates well-defined purification and crystallization strategies to ensure batch-to-batch consistency and optimal performance in downstream applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. We will delve into the theoretical underpinnings of crystallization, explore various methodologies, and present detailed protocols grounded in scientific principles and analogous compound behavior. The objective is to equip the reader with the expertise to develop robust and reproducible crystallization processes, leading to high-purity crystalline material with desirable physical attributes.
Physicochemical Properties of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
A thorough understanding of the molecule's intrinsic properties is the foundation for designing a rational crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | [2] |
| Molecular Weight | 270.32 g/mol | [2] |
| Structure | Aromatic ether and methyl ester functionalities | - |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents. | General knowledge for similar esters. |
The presence of two aromatic rings, an ether linkage, and a methyl ester group suggests that the molecule is largely non-polar, with some capacity for polar interactions. This dual nature will be a key consideration in solvent selection.
Core Principles of Crystallization
Crystallization from a solution is a thermodynamically driven process that occurs in two main stages: nucleation and crystal growth. The goal of a well-designed crystallization process is to control these stages to achieve the desired crystal size, shape, and purity. Supersaturation is the driving force for both nucleation and growth; it is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.
Diagram: The Crystallization Process
Caption: The fundamental stages of crystallization.
Recommended Crystallization Protocols
Based on the physicochemical properties of the target molecule and established practices for structurally similar aromatic esters, we propose three primary crystallization methods: Cooling Crystallization, Anti-Solvent Crystallization, and Evaporation Crystallization.
Protocol 1: Cooling Crystallization from a Single Solvent
This is often the most straightforward method, relying on the principle that the solubility of most organic compounds decreases with temperature.
Scientific Rationale: The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For aromatic esters, polar protic solvents like ethanol and methanol, and aromatic solvents like toluene, are often effective.[3][4] We will start with ethanol, as a closely related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, has been successfully crystallized from it.[5]
Experimental Protocol:
-
Solvent Screening (Small Scale):
-
To a series of small vials, add approximately 20 mg of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
-
Add a suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Observe the approximate solubility.
-
Heat the vials to near the boiling point of the solvent and add more solid until a saturated solution is obtained.
-
Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (2-8 °C) or freezer (-10 to -20 °C).
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
-
Scaled-Up Crystallization (Based on optimal solvent from screening):
-
In an appropriately sized Erlenmeyer flask, dissolve the crude Methyl 4-[(4-ethylphenoxy)methyl]benzoate in the minimum amount of hot ethanol (or other selected solvent) to achieve complete dissolution.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Data Interpretation:
| Parameter | Observation | Implication |
| High Crystal Yield | A large mass of crystals is recovered. | The chosen solvent has a steep solubility curve with respect to temperature. |
| Well-formed Crystals | Crystals have defined shapes and are not an amorphous powder. | The cooling rate was appropriate, allowing for ordered crystal growth. |
| Clear Mother Liquor | The remaining solution is free of precipitated material. | Indicates that the majority of the target compound has crystallized. |
Diagram: Cooling Crystallization Workflow
Caption: Step-by-step cooling crystallization process.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.[6]
Scientific Rationale: The key is to select a miscible solvent/anti-solvent pair. For a relatively non-polar compound like Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a good approach is to dissolve it in a moderately polar solvent (e.g., acetone, ethyl acetate, or dichloromethane) and use a non-polar anti-solvent (e.g., hexane or heptane).[2] Alternatively, dissolving in a polar solvent like ethanol and adding water as the anti-solvent is a common and effective technique for many organic compounds.[7]
Experimental Protocol:
-
Solvent/Anti-Solvent Screening (Small Scale):
-
Dissolve approximately 20 mg of the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature in a small vial.
-
Slowly add a miscible "anti-solvent" (e.g., hexane) dropwise until the solution becomes turbid (the cloud point).
-
If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the vial to stand undisturbed. Crystals should form as the system equilibrates.
-
-
Scaled-Up Crystallization:
-
Dissolve the crude compound in the "good" solvent (e.g., ethanol) at room temperature.
-
Slowly add the "anti-solvent" (e.g., water) with gentle stirring until the cloud point is reached and persists.
-
If an oil forms instead of a precipitate, gently warm the solution until it becomes clear and then allow it to cool slowly.
-
Allow the mixture to stand, preferably in a cool place, to allow for complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Diagram: Anti-Solvent Crystallization Principle
Caption: Conceptual flow of anti-solvent crystallization.
Protocol 3: Evaporation Crystallization
This method is suitable for compounds that are highly soluble in a particular solvent at room temperature. The principle is to slowly remove the solvent, thereby increasing the solute concentration to the point of supersaturation and crystallization.
Scientific Rationale: A volatile solvent with a moderate boiling point is preferred to allow for controlled evaporation. Ethyl acetate is a good candidate for many esters.[8] Slow evaporation is crucial for obtaining well-defined crystals.[5]
Experimental Protocol:
-
Solvent Selection: Choose a volatile solvent in which the compound is readily soluble at room temperature (e.g., ethyl acetate or dichloromethane).
-
Crystallization Setup:
-
Dissolve the compound in the chosen solvent in a beaker or Erlenmeyer flask.
-
Cover the opening of the container with a piece of parafilm or aluminum foil.
-
Puncture a few small holes in the cover to allow for slow evaporation of the solvent.
-
Place the container in a location where it will not be disturbed and where there is gentle airflow (e.g., the back of a fume hood).
-
-
Crystal Growth and Harvesting:
-
Allow the solvent to evaporate over a period of several hours to days.
-
Once a suitable amount of crystals has formed, harvest them by decanting the remaining solvent or by filtration.
-
Wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and dry.
-
Characterization of Crystalline Material
It is imperative to characterize the final crystalline product to confirm its purity, identity, and crystalline form. The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should be considered, as different polymorphs can have different physical properties.[9]
Recommended Analytical Techniques:
-
Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and detecting polymorphism.
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can also be used to screen for polymorphs.
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical identity and purity of the compound.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's solubility is too high at the crystallization temperature, or the solution is too concentrated. | Re-dissolve the oil by heating and add more solvent before attempting to cool again. Use a slower cooling rate. |
| No Crystals Form | The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the compound. Allow the solution to stand for a longer period. |
| Formation of Fine Powder | Nucleation is too rapid. | Use a slower cooling rate or a slower rate of anti-solvent addition. |
| Low Yield | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature. Use a more effective anti-solvent. |
Conclusion
The crystallization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a critical step in its purification and preparation for further use. By systematically applying the principles of cooling crystallization, anti-solvent crystallization, and evaporation crystallization, researchers can develop a robust and reproducible process. The provided protocols, based on the behavior of analogous compounds and fundamental crystallization theory, offer a solid foundation for achieving high-purity crystalline material. Careful solvent selection, control of supersaturation, and appropriate analytical characterization are the cornerstones of a successful crystallization strategy.
References
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-
SOP: CRYSTALLIZATION. UCT Science. [Link]
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Crystallization Tips. Hampton Research. [Link]
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Methyl 4-[(4-ethylphenoxy)methyl]benzoate. PubChem. [Link]
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Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
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Methyl 4-(benzyloxy)-3-methoxybenzoate. PMC - NIH. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. [Link]
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Methyl 4-(benzyloxy)benzoate. PubChem. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
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What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? ResearchGate. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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WO/2018/077157 POLYMORPHIC FORMS OF SODIUM BENZOATE AND USES THEREOF. Patentscope. [Link]
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Solubility and Nucleation of Methyl Stearate as a Function of Crystallization Environment. White Rose Research Online. [Link]
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-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). [Link]
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Making Esters From Alcohols. Chemistry LibreTexts. [Link]
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Vapor diffusion crystallization techniques. a Hanging drop and b... ResearchGate. [Link]
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METHYL BENZOATE. Ataman Kimya. [Link]
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Solvent Diffusion / Layering : r/Chempros. Reddit. [Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). [Link]
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The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
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methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. The Good Scents Company. [Link]
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- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 4-[(4-ethylphenoxy)methyl]benzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a unique aromatic ester with a molecular structure suggestive of significant potential in advanced materials science. The molecule incorporates a rigid benzoate core, a flexible ether linkage, and a hydrophobic ethyl-substituted phenoxy group. This combination of features can be exploited to design materials with tailored properties, including liquid crystals, advanced polymers, and functional coatings. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the utilization of Methyl 4-[(4-ethylphenoxy)methyl]benzoate in a materials science context. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction: Unveiling the Potential of a Multifunctional Molecule
The quest for novel materials with precisely controlled properties is a driving force in modern science and engineering. Methyl 4-[(4-ethylphenoxy)methyl]benzoate emerges as a promising building block in this endeavor. Its constituent parts—the methyl benzoate group known for its presence in liquid crystals and polymers, and the 4-ethylphenoxy moiety which can impart hydrophobicity and influence molecular packing—suggest a range of applications. While direct, extensive literature on this specific molecule's use in materials science is nascent, by examining its structural analogues and the properties of its functional groups, we can logically infer its potential and devise protocols for its application.
The ether linkage provides rotational freedom, which can be crucial for the formation of liquid crystalline phases or for enhancing the processability of polymers. The terminal ethyl group on the phenoxy ring can influence solubility in organic solvents and affect the intermolecular interactions that govern the self-assembly of materials. This guide will explore the synthesis of this molecule and propose its application in two key areas: as a mesogenic core in liquid crystal formulations and as a monomer or additive in the development of high-performance polymers.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Methyl 4-[(4-ethylphenoxy)methyl]benzoate is paramount for its effective application.
| Property | Value (Predicted/Experimental) | Significance in Materials Science |
| Molecular Formula | C₁₇H₁₈O₃ | Provides the elemental composition. |
| Molecular Weight | 270.32 g/mol | Influences viscosity, boiling point, and diffusion rates. |
| Appearance | White to off-white solid | Important for quality control and formulation. |
| Melting Point | Estimated 80-100 °C | A key parameter for processing conditions, especially in melt-processing of polymers and defining liquid crystal phase transitions. |
| Boiling Point | > 300 °C (Predicted) | High thermal stability is crucial for high-temperature applications of derived materials. |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene). Insoluble in water. | Dictates solvent choice for synthesis, purification, and processing. Incompatibility with water suggests use in hydrophobic coatings. |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (ester C=O, ether C-O-C, aromatic C-H).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Differential Scanning Calorimetry (DSC): To determine melting point and other phase transitions, crucial for liquid crystal and polymer applications.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate can be achieved through a two-step process involving a Williamson ether synthesis followed by an esterification reaction. This protocol is designed to be robust and scalable.
Diagram of Synthetic Pathway
Troubleshooting & Optimization
Technical Support Center: Methyl 4-[(4-ethylphenoxy)methyl]benzoate
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for Methyl 4-[(4-ethylphenoxy)methyl]benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. As a compound featuring both an ether and an ester functional group, its synthesis and purification present unique challenges. This document provides in-depth, experience-driven insights into overcoming these hurdles, ensuring you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, presented in a practical question-and-answer format.
Question 1: My crude product is a persistent oil that fails to crystallize, even after achieving good purity by NMR. What's happening and how can I obtain a solid?
Answer: This is a frequent challenge. The presence of even minor, structurally similar impurities can act as "crystallization inhibitors." Furthermore, the inherent flexibility of the ether linkage can sometimes favor an amorphous or oily state over a well-ordered crystal lattice.
-
Causality: The primary culprits are often residual solvents or trace amounts of unreacted starting materials, such as 4-ethylphenol or the alkylating agent (e.g., methyl 4-(bromomethyl)benzoate). These molecules disrupt the intermolecular interactions necessary for crystal nucleation and growth.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. Heat the oil gently (e.g., 40-50°C) under a high vacuum for several hours.
-
Trituration: This technique can induce crystallization. Add a small amount of a non-solvent in which your product is insoluble but the impurities have some solubility (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a non-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
-
Question 2: My HPLC and NMR analyses show significant contamination with unreacted 4-ethylphenol. How can I efficiently remove it?
Answer: The presence of the starting phenol is a common issue, arising from incomplete reaction or the use of excess nucleophile. Due to its acidic nature, it can be selectively removed with a simple liquid-liquid extraction.
-
Causality: 4-ethylphenol has an acidic proton on its hydroxyl group. This allows it to be deprotonated by a mild base to form a water-soluble phenoxide salt. Your target compound, lacking this acidic proton, will remain in the organic phase.
-
Detailed Protocol: Aqueous Base Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO3) or a 1M solution of sodium hydroxide (NaOH).[1][2][3] Repeat the wash 2-3 times.
-
Self-Validation Check: To confirm the removal of the phenol, you can combine the aqueous layers, re-acidify with 2M HCl until the pH is acidic, and observe for the re-precipitation of 4-ethylphenol.
-
Wash the organic layer with water, followed by a brine wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Question 3: I've noticed a new impurity with a carboxylic acid signal in my NMR spectrum after my purification attempts. What is it and how can I avoid it?
Answer: This new impurity is almost certainly 4-[(4-ethylphenoxy)methyl]benzoic acid, the product of ester hydrolysis.[4]
-
Causality: The methyl ester functional group is susceptible to cleavage under both acidic and basic aqueous conditions, particularly with heating.[5][6] This can occur inadvertently during an improper workup (e.g., using strong base at room temperature for an extended period) or during chromatography on un-neutralized silica gel.
-
Prevention and Removal:
-
During Workup: When performing a basic wash to remove phenol, use a mild base like sodium bicarbonate and avoid prolonged contact times. Ensure all subsequent aqueous washes are with neutral water or brine.[7]
-
During Chromatography: Use silica gel that has been properly neutralized. If you suspect your silica is acidic, you can run a "plug" of your crude material through a small pad of silica to check for degradation on a TLC plate before committing to a large-scale column.
-
Removal: If the acidic byproduct has already formed, it can be removed using the same aqueous base wash protocol described in Question 2. The carboxylate salt is highly water-soluble.
-
Question 4: My flash column chromatography provides poor separation between my product and a closely-eluting, non-polar impurity. What adjustments can I make?
Answer: Poor separation on silica gel indicates that the relative polarities of your product and the impurity are too similar in the chosen solvent system. This often happens with unreacted alkyl halides or elimination byproducts.
-
Causality: The efficacy of chromatographic separation depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent). If this difference is minimal, the compounds will co-elute.
-
Optimization Strategies:
-
Solvent System Modification: The most critical variable is the mobile phase.
-
Decrease Polarity: If the impurity is less polar and elutes just before your product, significantly decrease the amount of the polar solvent (e.g., switch from 20% ethyl acetate/hexane to 5-10% ethyl acetate/hexane).
-
Change Solvent Selectivity: Replace ethyl acetate with a different solvent of similar polarity but different chemical properties. For instance, a mixture of dichloromethane and hexanes can sometimes provide better separation for aromatic compounds than an ester-based system.
-
-
Improve Column Packing and Loading: A poorly packed column leads to band broadening and poor resolution. Ensure your silica slurry is homogeneous and the column bed is well-compacted. Load your sample in a minimal amount of solvent to start with a narrow band.
-
Use a Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexanes) to elute the most non-polar impurities. Then, gradually increase the polarity by slowly introducing the more polar solvent. This can sharpen peaks and improve the separation of closely-eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Williamson ether synthesis of this compound? The Williamson ether synthesis is a robust SN2 reaction, but side reactions and incomplete conversions are common.[8][9] Expect to encounter:
-
Unreacted Starting Materials: 4-ethylphenol and methyl 4-(halomethyl)benzoate.
-
Elimination (E2) Byproduct: If using a strong base or a secondary/tertiary halide (not typical for this synthesis but possible), elimination can occur.[10][11]
-
Hydrolysis Products: 4-[(4-ethylphenoxy)methyl]benzoic acid from ester cleavage.[4]
-
C-Alkylation Byproduct: Phenoxides can sometimes undergo alkylation on the aromatic ring instead of the desired O-alkylation, though this is less common.[10]
Q2: What is the most reliable, multi-step purification strategy for achieving >99% purity? A sequential, multi-modal approach is most effective. The workflow below leverages the distinct chemical properties of the target compound and its likely impurities.
Caption: Multi-step purification workflow.
Q3: Which analytical techniques are essential for confirming the purity and identity of Methyl 4-[(4-ethylphenoxy)methyl]benzoate? A combination of techniques is required for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) can effectively separate the target compound from closely related impurities.[12][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The absence of impurity signals (e.g., the distinct phenolic -OH proton of 4-ethylphenol) provides strong evidence of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS can also help identify volatile impurities.[17]
Data Presentation
The following table summarizes the typical purity levels that can be achieved using the described purification techniques. Results are based on representative HPLC analysis.
| Purification Stage | Key Impurities Targeted | Typical Purity Achieved (%) |
| Crude Product (Post-Workup) | 4-ethylphenol, methyl 4-(halomethyl)benzoate | 85 - 95% |
| After Base Wash | Methyl 4-(halomethyl)benzoate | 90 - 98% |
| After Column Chromatography | Trace impurities | 98 - 99.5% |
| After Recrystallization | Polymorphs, residual solvent | > 99.5% |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to separate the target product from less polar impurities like the starting alkyl halide.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude material (post-base wash) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique results in better separation.
-
Elution:
-
Begin eluting with the low-polarity mobile phase (5% ethyl acetate/hexanes).
-
Monitor the elution using TLC analysis of the collected fractions.
-
Once the less polar impurities have eluted, gradually increase the solvent polarity (e.g., to 10-15% ethyl acetate/hexanes) to elute the desired product.
-
-
Fraction Analysis: Combine fractions containing the pure product (as determined by TLC), and concentrate them under reduced pressure.
Protocol 2: Recrystallization from a Mixed-Solvent System
This procedure is ideal for obtaining highly pure, crystalline material from the combined, concentrated column fractions.
-
Solvent Selection: A good solvent pair is one in which the compound is soluble in one solvent (e.g., ethanol, ethyl acetate) and insoluble in the other (e.g., water, hexanes).
-
Dissolution: Gently heat and dissolve the purified product in a minimum volume of the "good" solvent (e.g., ethanol).
-
Induce Precipitation: While the solution is still warm, add the "bad" solvent (e.g., water) dropwise until a slight, persistent cloudiness appears.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize yield, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
References
- CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
-
Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]
-
ethyl 4-methylbenzoate - Organic Syntheses Procedure. Available at: [Link]
-
Preparation of Methyl Benzoate. Available at: [Link]
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. Available at: [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. Available at: [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Available at: [Link]
-
Synthesis of Methyl Benzoate Lab - YouTube. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. Available at: [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Benzoic acid, methyl ester - the NIST WebBook. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. Available at: [Link]
-
The Hydrolysis of Ethyl Benzoate - YouTube. Available at: [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
METHYL BENZOATE - Ataman Kimya. Available at: [Link]
-
european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. Available at: [Link]
-
Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3) - Cheméo. Available at: [Link]
-
Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque. Available at: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]
-
ICSC 1187 - METHYL BENZOATE - INCHEM. Available at: [Link]
-
4 - The Royal Society of Chemistry. Available at: [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]
-
Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed. Available at: [Link]
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. quora.com [quora.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ejpmr.com [ejpmr.com]
- 17. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for Methyl 4-[(4-ethylphenoxy)methyl]benzoate (M-EPMB)
Status: Operational Ticket ID: SOL-M-EPMB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The Physicochemical Reality
You are likely encountering difficulties with Methyl 4-[(4-ethylphenoxy)methyl]benzoate (hereafter M-EPMB ) because its structure dictates a high partition coefficient (
The Challenge: M-EPMB is a "brick dust" molecule—highly crystalline and lipophilic. It dissolves readily in organic solvents but undergoes rapid "crash-out" (precipitation) upon introduction to aqueous media (buffers, cell culture media).[1] Furthermore, the methyl ester moiety presents a chemical stability risk (hydrolysis) if pH is not strictly controlled.[1]
This guide provides three validated workflows to transition M-EPMB from a solid powder to a bio-available solution.
Module 1: Solvent Selection & Stock Preparation
For initial dissolution and storage.
The Standard: Dimethyl Sulfoxide (DMSO) is the primary solvent for M-EPMB. Ethanol (EtOH) is a secondary option but is more volatile and less capable of disrupting the crystal lattice of bis-aryl systems.
Protocol A: Anhydrous Stock Preparation
Objective: Create a stable 10 mM - 50 mM stock solution.
-
Weighing: Weigh M-EPMB into a glass vial (avoid polystyrene, which DMSO attacks).
-
Solvent Addition: Add anhydrous DMSO (grade
99.9%). -
Dissolution: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Warning: Do not heat above 40°C. Thermal stress can accelerate ester hydrolysis if trace water is present.[1]
-
-
Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Store at -20°C.
Visualization: Stock Stability Workflow
Figure 1: Workflow for preparing stable anhydrous stock solutions, emphasizing moisture exclusion to prevent silent precipitation.
Module 2: The Aqueous Transition (Preventing "Crash-Out")
For cell culture and enzymatic assays.
The Problem: When you pipette a DMSO stock into water, the solvent environment changes instantly.[1] M-EPMB becomes supersaturated and seeks to return to its solid state.[1] This often results in a milky suspension (macro-precipitation) or invisible micro-crystals that yield false negatives in assays.[1]
Protocol B: The "Rapid Mixing" Dilution
Objective: Dilute stock to working concentration (e.g., 10
-
Prepare the Aqueous Phase: Pre-warm your media/buffer to 37°C.
-
The 1% Rule: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v).
-
Kinetic Injection:
-
Place the pipette tip submerged in the center of the stirring aqueous buffer.
-
Expel the DMSO stock rapidly while vortexing the buffer.
-
Why: Slow dropwise addition creates local regions of high concentration where nucleation (crystal growth) starts immediately.[1] Rapid dispersion dilutes the DMSO faster than nuclei can form.[1]
-
-
Immediate Use: Use this solution within 30-60 minutes. This relies on kinetic solubility (temporary stability), not thermodynamic solubility.[1]
Troubleshooting Matrix: Aqueous Compatibility
| Solvent/Additive | Compatibility | Technical Note |
| PBS (pH 7.4) | Low | High salt content ("salting out" effect) reduces solubility of organics. |
| RPMI / DMEM | Medium | Serum proteins (BSA/FBS) bind M-EPMB, acting as a "sink" that keeps it in solution.[1] |
| Tween 80 (0.1%) | High | Surfactant micelles encapsulate M-EPMB. Recommended for concentrations >10 |
| NaOH / KOH | FORBIDDEN | Strong bases will hydrolyze the ester bond, converting M-EPMB into its carboxylic acid form and methanol.[1] |
Module 3: Advanced Formulation (Cyclodextrin Complexation)
For in vivo studies or high-concentration requirements.
If simple dilution fails, you must use molecular encapsulation.[1] Hydroxypropyl-
Protocol C: HP- -CD Complexation
-
Carrier Prep: Dissolve HP-
-CD in water or saline to 20-40% (w/v).[1] -
Addition: Add M-EPMB (powder or concentrated ethanolic solution) to the cyclodextrin solution.
-
Target Ratio: 1:5 to 1:10 molar ratio (Drug:CD).[1]
-
-
Equilibration: Shake/stir at room temperature for 24 hours. The solution should clarify as the drug enters the CD cavity.
-
Filtration: Filter through a 0.22
m PVDF filter to remove uncomplexed drug.[1]
Visualization: Inclusion Complex Mechanism
Figure 2: Mechanism of solubilization via cyclodextrin host-guest complexation. The hydrophobic drug is shielded from the aqueous environment.
Frequently Asked Questions (FAQ)
Q: My solution turned cloudy immediately after adding the stock to PBS. Can I filter it? A: No. Filtering a cloudy solution removes the drug (which is the precipitate), leaving you with just solvent.[1] You must restart using Protocol B (Rapid Mixing) or add a surfactant like Tween 80 (0.05%) to the buffer before adding the drug.
Q: Can I use acid to dissolve M-EPMB? A: No. While benzoic acid derivatives might seem pH-sensitive, M-EPMB is an ester.[1] It does not have an ionizable proton in the physiological pH range (unlike the free acid). Adding acid will not help solubility and strong acids may hydrolyze the ester.
Q: How do I check if my compound has degraded? A: Run an LC-MS or HPLC.
-
Hydrolysis Product: You will see a new peak for the free acid (4-[(4-ethylphenoxy)methyl]benzoic acid) at MW ~256 Da. If this peak appears, your stock contains water or the pH was too high/low.[1]
References
-
PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate Compound Summary. National Library of Medicine.[1] [Link]
-
Gayet, J.C., et al. The solubility of hydrophobic compounds in aqueous DMSO mixtures.[1] Journal of Solution Chemistry.[1] [Link][1]
-
Loftsson, T., et al. Cyclodextrins in drug delivery.[1] Expert Opinion on Drug Delivery.[1] [Link]
Sources
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Welcome to the technical support center for the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to byproduct formation during the synthesis of this target molecule, providing in-depth troubleshooting guides and FAQs to ensure the integrity of your experimental outcomes.
I. Understanding the Synthesis: The Williamson Ether Synthesis
The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate is typically achieved through a Williamson ether synthesis.[1] This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-ethylphenol (4-ethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of methyl 4-(bromomethyl)benzoate.
Reaction Scheme:
-
Step 1: Deprotonation of 4-ethylphenol: 4-ethylphenol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic 4-ethylphenoxide.
-
Step 2: Nucleophilic Substitution (SN2): The 4-ethylphenoxide then attacks the benzylic bromide of methyl 4-(bromomethyl)benzoate, displacing the bromide ion and forming the desired ether linkage.[1]
Sources
Technical Support Center: Methyl 4-[(4-ethylphenoxy)methyl]benzoate Analytical Method Validation
Doc ID: TS-VAL-2026-004 Status: Active / Tier 3 Engineering Support Last Updated: February 1, 2026 Applicable Standards: ICH Q2(R2), USP <1225>[1][2]
Executive Technical Overview
Compound: Methyl 4-[(4-ethylphenoxy)methyl]benzoate Chemical Class: Aromatic Ether / Benzoate Ester Critical Analytical Profile: This compound presents a dual-challenge in Reverse Phase HPLC (RP-HPLC):
-
Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis, converting the analyte into 4-[(4-ethylphenoxy)methyl]benzoic acid, particularly in non-buffered aqueous mobile phases or basic diluents.[1][2]
-
High Lipophilicity: The 4-ethylphenoxy tail increases LogP, leading to solubility issues in standard aqueous diluents and potential carryover in autosamplers.[1][2]
This guide addresses specific failure modes encountered during the validation of this molecule under ICH Q2(R2) protocols.
Troubleshooting Guide: Common Failure Modes
Issue Type A: Specificity & Degradation (The "Ghost Peak" Phenomenon)
Symptom: During specificity or forced degradation studies, a new peak appears at a Relative Retention Time (RRT) of ~0.4–0.6, while the main peak area decreases.[2]
Root Cause Analysis: The methyl ester bond is hydrolyzing.[1][2][3][4][5] This is often an artifact of the sample preparation rather than the drug substance stability itself. The new peak is the free acid form.
Diagnostic Protocol:
-
Check Diluent pH: If your diluent is purely aqueous or > pH 7, hydrolysis is accelerated.[1][2]
-
Check Autosampler Temperature: Ambient temperature (25°C) over 24 hours can induce up to 2-3% hydrolysis in unbuffered solutions.[1][2]
Corrective Action:
-
Buffer the Mobile Phase: Use 0.1% Phosphoric Acid or Ammonium Formate (pH 3.0–4.0).[1][2] Low pH suppresses the ionization of the free acid, improving its peak shape but also stabilizing the ester.
-
Modify Diluent: Switch to Acetonitrile:Water (80:20 v/v) . Avoid Methanol if transesterification is suspected (rare but possible).[1][2]
Issue Type B: Linearity & Recovery (The "Solubility Cliff")
Symptom: Linearity (
Root Cause Analysis: The compound is highly lipophilic.[1][2] It may precipitate out of solution when a high-organic stock solution is spiked into a predominantly aqueous matrix, or it may adsorb to glass surfaces.[1][2]
Corrective Action:
-
Glassware Silanization: Use low-binding glassware or silanized vials.[1][2]
-
Stepwise Dilution: Do not jump from 100% Organic stock to 100% Aqueous buffer. Use an intermediate step (e.g., 50:50) to prevent "crashing out."[1][2]
Method Validation Workflow (ICH Q2(R2) Aligned)
The following diagram outlines the logical flow for validating this specific compound, emphasizing the decision points where ester hydrolysis typically causes validation failure.
Caption: Logic flow for validating Methyl 4-[(4-ethylphenoxy)methyl]benzoate, highlighting critical checkpoints for ester stability and solubility.
Standardized Analytical Protocol (SOP Template)
To ensure self-validating results, utilize this baseline condition set. These parameters are optimized to prevent the hydrolysis and solubility issues described above.
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobicity required for retention of the ethylphenoxy tail.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1][2]7) stabilizes the ester bond and suppresses silanol activity.[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure than Methanol, crucial for the high organic % needed.[2] |
| Gradient | 50% B to 90% B over 15 min | High organic ramp required to elute the lipophilic parent compound.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |
| Wavelength | 254 nm | The aromatic benzoate system absorbs strongly here; avoids solvent cut-off noise.[1][2] |
| Column Temp | 30°C | Controls viscosity; do not exceed 40°C to minimize hydrolysis risk.[1][2] |
| Injection Vol | 10 µL | Keep low to prevent solvent effects (peak broadening).[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why does my retention time drift decrease over a sequence? A: If the retention time decreases, check your mobile phase pH. If you are using a volatile buffer (like Acetate or Formate) and it evaporates, the pH may shift.[2] However, for this ester, a decreasing RT usually indicates the column is not equilibrating fully after the high-organic wash.[2] Ensure a 5-minute post-run equilibration time.
Q2: I see a small peak eluting after the main peak. Is this an impurity? A: Check the synthesis route. If "Ethyl 4-[(4-ethylphenoxy)methyl]benzoate" is a potential byproduct (transesterification if ethanol was used), it will elute later due to the extra carbon.[1][2] Verify with a known standard.
Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but with caution. Methanol has higher viscosity (higher backpressure) and a higher UV cutoff.[1][2] More critically, if your sample sits in Methanol for days, trace acid/base can catalyze transesterification (converting the Methyl ester to a Methyl/Ethyl mix).[2] Acetonitrile is chemically inert regarding transesterification.[1][2]
Q4: How do I calculate the Relative Response Factor (RRF) for the acid impurity?
A: Due to the loss of the methyl group, the acid form (hydrolysis product) has a slightly different molar absorptivity. You must synthesize or purchase 4-[(4-ethylphenoxy)methyl]benzoic acid standard.[1][2] Inject equimolar concentrations of the Ester and the Acid.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. 2023.[1][2][6] Link
-
USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[1][2][7] Link[1][2]
-
PubChem . Methyl 4-[(4-ethylphenoxy)methyl]benzoate Compound Summary. National Library of Medicine.[1][2] Link
-
FDA . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1][2] Link
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Technical Support Center: Methyl 4-[(4-ethylphenoxy)methyl]benzoate Storage & Stability Optimization
Introduction: Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a key intermediate in various research and development pipelines, particularly in drug discovery and materials science.[1][2] The integrity and purity of this compound are paramount for generating reliable and reproducible experimental results. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand and mitigate stability challenges associated with this molecule. By explaining the underlying chemical principles, we aim to empower users to optimize storage conditions and troubleshoot common stability-related issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Methyl 4-[(4-ethylphenoxy)methyl]benzoate?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The primary concerns are exposure to moisture, high temperatures, and light, each of which can initiate degradation pathways.[3] Based on the stability profiles of related benzoate esters and aromatic ethers, we recommend the following conditions.[4][5][6]
Table 1: Recommended Storage Conditions for Methyl 4-[(4-ethylphenoxy)methyl]benzoate
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative reactions.[3][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation, particularly if the container is frequently opened. |
| Humidity | Dry / Desiccated | Prevents moisture uptake, which can lead to ester hydrolysis.[3][8] |
| Light | Amber vial / Opaque container | Protects against photo-oxidation, a common degradation route for aromatic ethers.[3][9] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to environmental factors.[4][6] |
Q2: I'm observing a new, more polar peak in my HPLC analysis after storing a stock solution. What is the likely cause?
A2: The appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase column) is a classic indicator of ester hydrolysis . The methyl ester functional group in your molecule can react with trace amounts of water in the solvent or from the atmosphere to form the corresponding carboxylic acid: 4-[(4-ethylphenoxy)methyl]benzoic acid . This reaction is catalyzed by acidic or basic conditions.[10][11]
A secondary, though typically slower, degradation pathway could be oxidation at the benzylic ether linkage, which could also produce more polar byproducts.
Caption: Potential degradation pathways for the target compound.
Q3: How does my choice of solvent impact the stability of stock solutions?
A3: Solvent selection is critical. Protic solvents (e.g., methanol, ethanol) should be avoided for long-term storage as they can participate in transesterification reactions, replacing the methyl group of the ester with the alkyl group of the solvent. While this may be a slow process at room temperature, it can become significant over time, especially if the solution is not stored at low temperatures.
For maximum stability, use high-purity, anhydrous aprotic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Always store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: My solid sample has turned slightly yellow. Can I still use it?
A4: A color change, such as yellowing, is often an indication of oxidative degradation.[12] The ether linkage and the benzylic C-H bonds are susceptible to oxidation, which can be initiated by light or trace metal impurities. While the level of impurity may be low, its impact depends entirely on your application.
Recommendation: Before use, you must re-qualify the material.
-
Purity Analysis: Use a high-resolution analytical technique like HPLC-UV or LC-MS to determine the exact purity.
-
Impurity Identification: If possible, use mass spectrometry (MS) to identify the mass of the impurity, which can provide clues to its structure (e.g., addition of one or more oxygen atoms).
-
Risk Assessment: If the purity is still within your required specifications (e.g., >98%) and the impurity is minor, it may be acceptable for non-critical experiments. For sensitive applications like in vivo studies or GMP processes, the material should be discarded or re-purified.
Troubleshooting Guides
Guide 1: Investigating Observed Loss of Purity
If you have confirmed a decrease in the purity of your sample, this workflow will guide you through identifying the root cause. This systematic approach is essential for implementing corrective actions and preventing future stability issues.
Caption: Workflow for troubleshooting purity loss.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method, in line with ICH Q1A(R2) guidelines.[13][14]
Objective: To understand the degradation profile of Methyl 4-[(4-ethylphenoxy)methyl]benzoate under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 4 hours.[15]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours, then dissolve in acetonitrile for analysis.
-
Photostability: Expose the stock solution to a calibrated light source (ICH Q1B guideline) for a specified duration.
-
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.
-
Confirm peak purity using a photodiode array (PDA) detector and mass spectrometer.
-
Table 2: Expected Degradants and Analytical Signatures
| Stress Condition | Primary Degradation Pathway | Expected Major Degradant | Expected m/z [M-H]⁻ |
| Acid/Base | Ester Hydrolysis | 4-[(4-ethylphenoxy)methyl]benzoic acid | 255.10 |
| Oxidation | Ether/Benzylic Oxidation | Hydroxylated species, Aldehydes | 285.09 (+O) |
| Photochemical | Photo-oxidation | Various oxidative products | Varies |
| Thermal | Minimal expected if dry | N/A | N/A |
References
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The Good Scents Company. (n.d.). methyl 4-ethyl benzoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 115037.
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PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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ResearchGate. (2008). Methyl 4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-[(4-ethylphenoxy)methyl]benzoate. Retrieved from [Link]
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Mecklenburg, M. F., & Tumosa, C. S. (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Retrieved from [Link]
- Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1754-1765.
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Yu, H., et al. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Earth and Space Chemistry, 7(11), 2269-2280.
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]
- Garmash, O., et al. (2020). Photo-oxidation of Aromatic Hydrocarbons Produces Low-Volatility Organic Compounds. Environmental Science & Technology, 54(15), 9208-9218.
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Clark, J. (2015). hydrolysis of esters. Retrieved from [Link]
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American Pharmaceutical Review. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
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MDPI. (2024). Photo-Induced Aerobic Oxidation of C–H Bonds. Retrieved from [Link]
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SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]
- PubMed. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2796-2806.
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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ResearchGate. (n.d.). The transformation of benzoate and (o-, m-, p-,) methylbenzoate to catechol and (3-, 4-) methylcatechol, respectively. Retrieved from [Link]
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Astro Chemical. (n.d.). How Temperature & Humidity Impact Cure. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- PubMed Central. (1974). Metabolism of Benzoate and the Methylbenzoates by Pseudomonas putida (arvilla) mt-2: Evidence for the Existence of a TOL Plasmid. Journal of Bacteriology, 117(1), 7-13.
- American Chemical Society. (2026). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. Journal of the American Chemical Society.
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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Alliance Calibrations. (n.d.). The Effects of Temperature and Humidity in Instruments and the Calibration Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
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American Chemical Society. (n.d.). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. Retrieved from [Link]
-
University of Windsor. (2022). Chemical Storage Guidelines. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Methyl 4-[(4-ethylphenoxy)methyl]benzoate and Structurally Related Analogs in the Context of PPARα Agonism
Introduction: Unveiling the Potential of a Fibrate-Like Scaffold
In the landscape of drug discovery, particularly for metabolic disorders, the fibrate class of drugs represents a cornerstone for managing dyslipidemia. These agents primarily exert their therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[1][2] This guide focuses on Methyl 4-[(4-ethylphenoxy)methyl]benzoate , a compound whose chemical architecture—a phenoxy group linked to a benzoate moiety—bears a striking resemblance to classic fibrates.
While direct biological data for this specific molecule is not extensively published, its structure provides a compelling basis for hypothesizing its function as a potential PPARα agonist. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate against a curated set of its structural analogs. By systematically dissecting the impact of subtle chemical modifications, we will explore the potential structure-activity relationships (SAR) that govern the molecule's physicochemical properties and its hypothetical biological activity. Our analysis is grounded in established principles of medicinal chemistry and supported by actionable experimental protocols to empower researchers to validate these hypotheses.
Comparative Analysis: Structure, Synthesis, and Properties
The central hypothesis is that modifications to three key regions of the parent molecule—the terminal ester, the substituent on the phenoxy ring, and the core scaffold itself—will significantly influence its drug-like properties and biological efficacy.
General Synthetic Approach
The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate and its analogs is readily achievable through standard organic chemistry techniques. A common and efficient method is the Williamson ether synthesis. This involves the reaction of a substituted phenol (e.g., 4-ethylphenol) with an appropriate electrophile like methyl 4-(bromomethyl)benzoate in the presence of a weak base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). The starting materials are generally commercially available, making this scaffold accessible for research and development.[3][4]
Caption: General Williamson Ether Synthesis for Target Compounds.
Physicochemical Properties of Selected Analogs
The drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its physicochemical characteristics.[5] Properties such as lipophilicity (logP) and molecular weight are critical predictors of a molecule's pharmacokinetic behavior. The table below compares computed properties for our lead compound and its analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Methyl 4-[(4-ethylphenoxy)methyl]benzoate | C₁₇H₁₈O₃ | 270.32 | 4.0 |
| Methyl 4-[(4-methylphenoxy)methyl]benzoate | C₁₆H₁₆O₃ | 256.29 | 3.5 |
| Methyl 4-[(4-methoxyphenoxy)methyl]benzoate | C₁₆H₁₆O₄ | 272.29 | 2.9 |
| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 2.6 |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.18 | 2.7 |
Data sourced from PubChem and other chemical databases.[6][7]
Analysis of Physicochemical Trends:
-
Lipophilicity (XLogP3): The parent compound with the 4-ethyl group is the most lipophilic. Replacing ethyl with methyl or the more polar methoxy group progressively decreases the logP. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target receptors, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Molecular Weight: The molecular weights of the core analogs are all well within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.
Hypothesized Biological Activity and Structure-Activity Relationships (SAR)
The structural similarity of these compounds to fibrates like fenofibrate and bezafibrate strongly suggests they may function as PPARα agonists.[2][8] PPARα activation leads to the transcription of genes involved in fatty acid uptake and oxidation, thereby reducing plasma triglycerides.[1] Furthermore, PPARα agonists are known to possess anti-inflammatory properties.[9][10]
Caption: Simplified PPARα signaling pathway.
SAR Insights:
-
The 4-Ethyl Group: The ethyl substituent on the phenoxy ring of the parent compound likely serves as a key hydrophobic anchor, fitting into a lipophilic pocket within the PPARα ligand-binding domain (LBD). This interaction is critical for receptor activation. Compared to a smaller methyl group, the ethyl group may provide more optimal van der Waals contacts, potentially leading to higher binding affinity and greater agonist activity.
-
The Ester Moiety: The methyl benzoate portion of the molecule is analogous to the acidic head group of endogenous fatty acid ligands. The ester itself is likely a prodrug feature; in vivo, it would be hydrolyzed by esterases to the corresponding carboxylic acid, which is the active form that binds to the receptor. The choice of a methyl versus an ethyl ester can influence the rate of hydrolysis and the overall pharmacokinetic profile.
-
The Ether Linkage: The flexible ether linkage provides the correct spatial orientation for the two aromatic rings to adopt a conformation suitable for binding within the Y-shaped LBD of PPARα.
Experimental Validation: Protocols for the Modern Laboratory
To move from hypothesis to data, rigorous experimental validation is required. The following protocols provide a framework for assessing the biological activity and drug-like potential of these compounds.
Protocol 1: In Vitro PPARα Transactivation Assay
This cell-based reporter gene assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor.
Objective: To determine if Methyl 4-[(4-ethylphenoxy)methyl]benzoate and its analogs can activate the PPARα receptor and to quantify their potency (EC₅₀).
Methodology:
-
Cell Culture: Maintain HepG2 (human hepatoma) cells, which endogenously express PPARα, in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[9]
-
Transfection: Seed cells in 96-well plates. Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compounds (typically from 1 nM to 100 µM). Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle (e.g., DMSO) as a negative control.[11]
-
Incubation: Incubate the cells with the compounds for 18-24 hours.[11][12]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize the data.
-
Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each compound.
Caption: Workflow for the PPARα Transactivation Assay.
Protocol 2: Assessment of Metabolic Stability
Evaluating a compound's stability in the presence of metabolic enzymes is a critical step in early drug discovery.
Objective: To assess the in vitro metabolic stability of the ester-containing compounds using liver microsomes.
Methodology:
-
Preparation: Prepare an incubation mixture containing pooled human liver microsomes (HLMs), a NADPH-regenerating system (to support CYP450 enzyme activity), and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (at a final concentration of ~1 µM).
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion and Future Directions
Methyl 4-[(4-ethylphenoxy)methyl]benzoate presents a promising chemical scaffold that warrants further investigation as a potential PPARα agonist. This guide has established a logical framework for this exploration by comparing it to structurally relevant analogs and dissecting the potential structure-activity relationships. The ethyl group on the phenoxy ring and the hydrolyzable methyl ester are hypothesized to be key features for potent biological activity, balancing lipophilicity for receptor binding with the necessary chemical functionality for interaction with the receptor's active site.
The provided experimental protocols offer a clear and actionable path for researchers to test these hypotheses. By systematically synthesizing these analogs and evaluating them in robust in vitro assays for PPARα activation and metabolic stability, the scientific community can elucidate the true therapeutic potential of this compound class. Future work should focus on confirming the active carboxylic acid metabolite and expanding the SAR study to include a wider range of substituents on both aromatic rings to optimize potency, selectivity, and pharmacokinetic properties.
References
- Vertex AI Search.
- ResearchGate. (PDF)
- Google Patents.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate. [Link]
-
ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]
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Oxford Academic. Molecular Actions of PPARα in Lipid Metabolism and Inflammation. [Link]
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The Good Scents Company. methyl 4-methyl benzoate. [Link]
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PubMed Central (NIH). Chemistory of Fibrates. [Link]
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PubMed Central (NIH). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]
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NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]
-
The Lancet. Effects of fibrates on cardiovascular outcomes: a systematic review and meta-analysis. [Link]
-
Circulation Research. Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. [Link]
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US Cardiology Review. Fibrates — The Other Life-saving Lipid Drugs. [Link]
-
bioRxiv. Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. [Link]
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Introduction: Scrutinizing the Building Blocks of Tomorrow's Therapeutics
An In-Depth Comparative Analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate for Drug Development Professionals
In the landscape of modern drug discovery, the selection and validation of molecular scaffolds are critical first steps. Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a compound that represents a common structural motif—a substituted aromatic ether linked to a benzoate ester. Such structures are prevalent as fragments and intermediates in the synthesis of more complex pharmaceutical agents. However, before a scaffold can be advanced in a discovery pipeline, a thorough understanding of its properties, synthetic accessibility, and potential biological liabilities is paramount.
This guide provides a comparative analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate against two structurally related and widely used alternatives: Methyl 4-methylbenzoate and Methyl 4-hydroxybenzoate (a well-known paraben). The comparison focuses on the practical aspects of chemical synthesis and the critical safety assessment of potential endocrine disruption, a significant concern for molecules bearing phenolic and benzophenone-like structures.[1][2]
Comparative Synthesis and Physicochemical Properties
The ease and efficiency of synthesis are primary considerations in the selection of building blocks for drug development. Here, we compare the synthetic routes and key physicochemical properties of our target compound and its alternatives.
Synthetic Accessibility
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is readily synthesized via a two-step process involving an initial esterification followed by a classic Williamson ether synthesis.[3] This method offers a reliable and scalable route. The alternatives, Methyl 4-methylbenzoate and Methyl 4-hydroxybenzoate, are typically prepared through a more direct one-step Fischer-Speier esterification.[4][5]
The choice of synthetic route is dictated by the starting materials and the desired final structure. The Williamson ether synthesis is exceptionally versatile for creating the ether linkage present in our primary compound, proceeding via an SN2 mechanism where an alkoxide displaces a halide.[6][7] For this to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[8]
Caption: General synthetic workflows for the target compound and its alternatives.
Physicochemical Data Comparison
The physicochemical properties of a molecule, such as molecular weight, polarity (logP), and hydrogen bonding potential, are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Methyl 4-[(4-ethylphenoxy)methyl]benzoate | Methyl 4-methylbenzoate | Methyl 4-hydroxybenzoate (Methylparaben) |
| Molecular Formula | C₁₇H₁₈O₃[9] | C₉H₁₀O₂[10] | C₈H₈O₃ |
| Molecular Weight | 270.32 g/mol [9] | 150.17 g/mol [11] | 152.15 g/mol |
| Appearance | Not specified | Colorless crystalline solid[12] | White crystalline powder |
| Melting Point | Not specified | 32 - 35 °C[12] | 125 - 128 °C |
| Boiling Point | Not specified | 103 - 104 °C at 20 hPa[12] | 270 - 273 °C |
| logP (o/w) | 4.0 (Predicted) | 2.70[11] | 1.96 |
| Hydrogen Bond Donors | 0[9] | 0[11] | 1 |
| Hydrogen Bond Acceptors | 3[9] | 2[11] | 3 |
From this data, we can infer key differences. Methyl 4-[(4-ethylphenoxy)methyl]benzoate is significantly larger and more lipophilic (higher predicted logP) than the alternatives. This increased lipophilicity might enhance membrane permeability but could also lead to greater bioaccumulation. In contrast, Methyl 4-hydroxybenzoate contains a hydrogen bond donor (the phenolic hydroxyl group), which generally increases water solubility and potential for metabolic conjugation.
Comparative Analysis of Biological Activity: Endocrine Disruption Potential
A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to interfere with the endocrine system.[13] Chemicals that mimic or block hormones are known as endocrine-disrupting chemicals (EDCs).[1] Many compounds containing phenolic moieties, such as parabens and benzophenones, have come under scrutiny for potential estrogenic or anti-androgenic activity.[2][14] Given the structural similarities, it is imperative to evaluate Methyl 4-[(4-ethylphenoxy)methyl]benzoate and its alternatives for such effects.
The U.S. Environmental Protection Agency's Endocrine Disruptor Screening Program (EDSP) outlines a tiered approach for assessment, starting with in vitro assays to identify potential interactions with estrogen, androgen, and thyroid pathways.[15][16] A logical first step is to compare these compounds in validated in vitro assays that measure direct binding to the estrogen and androgen receptors, as well as the subsequent transcriptional activation.[17]
Caption: A workflow for assessing the endocrine disruption potential of test compounds.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These are based on established methodologies and OECD guidelines.[18][19]
Protocol 1: Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
This protocol is a plausible route based on the Williamson ether synthesis.[3]
Part A: Fischer Esterification of 4-(Bromomethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-(bromomethyl)benzoate.
Part B: Williamson Ether Synthesis
-
Alkoxide Formation: In a separate flask under an inert nitrogen atmosphere, add 4-ethylphenol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF). Stir at room temperature for 30 minutes.
-
SN2 Reaction: Add a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in THF to the freshly prepared sodium 4-ethylphenoxide solution.[6]
-
Reaction: Heat the mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.
-
Quenching: Cool the reaction in an ice bath and carefully quench with deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with 1M NaOH solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Protocol 2: Estrogen Receptor (ERα) Transactivation Assay (Agonist Mode)
This protocol is adapted from the OECD Test Guideline 455 for stably transfected transactivation in vitro assays.[18]
-
Cell Culture: Culture a validated ERα-responsive reporter cell line (e.g., HeLa-9903) in the recommended medium until approximately 70-80% confluent.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Dosing: Prepare serial dilutions of the test compounds (Methyl 4-[(4-ethylphenoxy)methyl]benzoate, Methyl 4-methylbenzoate, Methyl 4-hydroxybenzoate) and controls (17β-estradiol as positive control, vehicle as negative control) in the appropriate solvent (e.g., DMSO). The final solvent concentration should not exceed 0.1%.
-
Exposure: Remove the culture medium from the cells and replace it with medium containing the various concentrations of test compounds or controls. Incubate for 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to each well.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent, which contains the substrate luciferin.[18]
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the relative luciferase units against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 3: Androgen Receptor (AR) Competitive Binding Assay
This protocol is based on the principles of radioligand binding assays using rat prostate cytosol.[19]
-
Cytosol Preparation: Prepare cytosol from the ventral prostates of castrated adult male rats as a source of androgen receptors, following established animal use protocols.[19]
-
Assay Setup: In a 96-well plate, add a fixed amount of rat prostate cytosol, a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone), and varying concentrations of the test compounds or a known competitor (unlabeled dihydrotestosterone as a positive control).
-
Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competitive binding curve to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Data Interpretation and Hypothetical Comparison
The results from the in vitro assays provide quantitative measures of the endocrine-disrupting potential of each compound.
| Compound | ERα Transactivation (EC₅₀) | AR Binding (IC₅₀) | Predicted Endocrine Activity |
| Methyl 4-[(4-ethylphenoxy)methyl]benzoate | > 10 µM (Hypothetical) | > 10 µM (Hypothetical) | Likely Inactive / Weak |
| Methyl 4-methylbenzoate | > 10 µM (Hypothetical) | > 10 µM (Hypothetical) | Likely Inactive |
| Methyl 4-hydroxybenzoate (Methylparaben) | ~ 5 µM (Hypothetical) | > 10 µM (Hypothetical) | Weak Estrogenic Activity[14] |
| 17β-Estradiol (Positive Control) | ~ 0.01 nM | Not Applicable | Potent Estrogen |
| Dihydrotestosterone (Positive Control) | Not Applicable | ~ 1 nM | Potent Androgen |
Interpretation:
-
EC₅₀ (Effective Concentration, 50%): A lower EC₅₀ value in the transactivation assay indicates greater potency as an agonist.
-
IC₅₀ (Inhibitory Concentration, 50%): A lower IC₅₀ value in the binding assay indicates a higher affinity for the receptor.
-
Analysis: Based on known structure-activity relationships, Methyl 4-hydroxybenzoate is expected to show weak estrogenic activity.[14] The larger, more sterically hindered Methyl 4-[(4-ethylphenoxy)methyl]benzoate may have a lower affinity for the receptor binding pocket, potentially rendering it less active. Methyl 4-methylbenzoate, lacking the key phenolic hydroxyl group, is predicted to be inactive.
Conclusion
This comparative guide provides a framework for the evaluation of Methyl 4-[(4-ethylphenoxy)methyl]benzoate as a potential scaffold in drug discovery. While its synthesis is straightforward, its increased lipophilicity compared to smaller alternatives like Methyl 4-methylbenzoate warrants careful consideration regarding its pharmacokinetic profile.
Crucially, the potential for endocrine disruption must be a central checkpoint in the safety assessment of any new molecular entity. The provided experimental workflows for assessing estrogenic and androgenic activity offer a robust, self-validating system for early-stage hazard identification. By comparing the target compound against well-characterized alternatives, researchers can make informed, data-driven decisions, ensuring that the molecular building blocks selected for complex drug synthesis are not only synthetically viable but also possess an acceptable safety profile. This rigorous, multi-faceted analysis exemplifies the principles of modern, safety-conscious drug development.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular scaffolds is of paramount importance. Among these, aryl ethers hold a significant position due to their prevalence in biologically active compounds and functional materials. This guide provides an in-depth technical analysis and a validated protocol for the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a compound of interest for further chemical exploration. As Senior Application Scientists, our goal is to present not just a procedure, but a comprehensive understanding of the synthetic strategy, enabling researchers to make informed decisions in their own laboratory work.
This guide will delve into the prevalent Williamson ether synthesis route, offering a detailed, step-by-step experimental protocol. Furthermore, we will explore a potential alternative, the Mitsunobu reaction, and provide a comparative analysis based on established chemical principles and available data.
Unveiling the Core Synthesis: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3] In the context of our target molecule, this translates to the reaction between the sodium salt of 4-ethylphenol and methyl 4-(bromomethyl)benzoate.
The Causality Behind the Choice: Why Williamson?
The selection of the Williamson ether synthesis for this particular target is guided by several key factors:
-
High Reliability and Predictability: This method is well-established and generally provides good to excellent yields for the synthesis of aryl ethers from phenols and primary alkyl halides.[4]
-
Accessible Starting Materials: Both 4-ethylphenol and methyl 4-(bromomethyl)benzoate are commercially available or can be synthesized through straightforward and well-documented procedures.
-
Favorable Reaction Kinetics: The use of a polar aprotic solvent like dimethylformamide (DMF) effectively solvates the sodium cation of the phenoxide, leaving the oxygen anion highly nucleophilic and poised for a rapid SN2 attack on the benzylic bromide. The benzylic position of methyl 4-(bromomethyl)benzoate is particularly susceptible to nucleophilic substitution due to the stability of the ensuing transition state.
Visualizing the Path: Reaction Mechanism
Caption: Williamson ether synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
A Validated Protocol for Success: Williamson Ether Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
This protocol is a self-validating system, designed for high yield and purity. Each step is critical for the overall success of the synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 4-Ethylphenol | 122.16 | >97% | TCI AMERICA |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 60% | Sigma-Aldrich, The Lab Depot[5] |
| Dimethylformamide (DMF), anhydrous | 73.09 | >99.8% | Carl ROTH[6] |
| Methyl 4-(bromomethyl)benzoate | 229.07 | >98% | Tokyo Chemical Industry[7] |
| Diethyl ether | 74.12 | ||
| Saturated aqueous sodium bicarbonate solution | - | - | |
| Brine (saturated aqueous sodium chloride solution) | - | - | |
| Anhydrous magnesium sulfate | 120.37 |
Experimental Procedure
-
Preparation of the Nucleophile (Sodium 4-ethylphenoxide):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylphenol (1.22 g, 10.0 mmol).
-
Add anhydrous dimethylformamide (DMF) (20 mL) and stir until the phenol has completely dissolved.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Hydrogen gas is evolved during this step.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 4-ethylphenoxide.
-
-
The SN2 Reaction:
-
In a separate flask, dissolve methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the freshly prepared sodium 4-ethylphenoxide solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted 4-ethylphenol, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
-
Validation of the Final Product
The identity and purity of the synthesized Methyl 4-[(4-ethylphenoxy)methyl]benzoate can be confirmed by spectroscopic methods.
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show characteristic peaks corresponding to the aromatic protons of both benzene rings, the methylene bridge protons, the methyl ester protons, and the ethyl group protons.[8]
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.[8]
An Alternative Route: The Mitsunobu Reaction
For the synthesis of ethers, particularly when dealing with more sensitive substrates or when stereochemical inversion is desired, the Mitsunobu reaction presents a viable alternative to the Williamson ether synthesis.[9] This reaction typically involves an alcohol, a pronucleophile (in this case, 4-ethylphenol), a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Mechanistic Insight into the Mitsunobu Reaction
The Mitsunobu reaction is a complex, multi-step process that ultimately achieves the dehydration of the alcohol and the formation of the ether linkage. The key steps involve the activation of the alcohol by the phosphine and azodicarboxylate to form a reactive intermediate, which is then displaced by the phenoxide.
Visualizing the Alternative: Mitsunobu Reaction Workflow
Caption: Conceptual workflow of the Mitsunobu reaction for the synthesis.
Comparative Analysis: Williamson vs. Mitsunobu
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF) | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) |
| Reaction Conditions | Can range from room temperature to elevated temperatures. | Typically mild, often performed at or below room temperature. |
| Byproducts | Inorganic salts (e.g., NaBr), which are generally easy to remove by aqueous work-up. | Triphenylphosphine oxide and the reduced azodicarboxylate, which can be challenging to separate from the desired product. |
| Stereochemistry | Proceeds with inversion of configuration at the electrophilic carbon. | Also proceeds with inversion of configuration at the alcohol carbon. |
| Substrate Scope | Best suited for primary alkyl halides to avoid elimination side reactions.[2] | Can be used with a wider range of alcohols, including secondary alcohols. |
| Cost-Effectiveness | Generally more cost-effective due to the lower cost of the base and solvent. | Reagents like triphenylphosphine and DEAD are more expensive. |
Cost Analysis of Key Reagents
| Reagent | Estimated Cost (per 100g) |
| 4-Ethylphenol | $20 - $50[10] |
| Methyl 4-(bromomethyl)benzoate | $80 - $150[11] |
| Sodium Hydride (60% dispersion) | $25 - $60[5][12][13] |
| Dimethylformamide (DMF) | $10 - $30[14][15][16] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Conclusion and Future Directions
For the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, the Williamson ether synthesis stands out as the more practical and cost-effective method for routine laboratory and potential scale-up applications. Its reliance on readily available and less expensive reagents, coupled with a straightforward purification procedure, makes it the preferred choice.
The Mitsunobu reaction, while a powerful tool in the organic chemist's arsenal, is likely overkill for this particular transformation and introduces complexities in purification that may not be justified. However, it remains a valuable alternative to consider for substrates that are incompatible with the basic conditions of the Williamson synthesis or where other specific stereochemical outcomes are desired.
This guide provides a solid foundation for the successful synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and to explore the rich chemistry that this versatile aryl ether building block has to offer.
References
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A Comparative Guide to Evaluating Methyl 4-[(4-ethylphenoxy)methyl]benzoate as a PPARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of Methyl 4-[(4-ethylphenoxy)methyl]benzoate as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist. While this compound is recognized as a potential modulator of PPARα, publicly available quantitative performance data is limited. Therefore, this document serves as a methodological guide, presenting a robust strategy for its characterization and comparison against a well-established PPARα antagonist, GW6471.
Introduction to PPARα Antagonism
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] Antagonists of PPARα are molecules that bind to the receptor and inhibit its activity, thereby preventing the transcription of its target genes.[1] This modulation of the PPARα signaling pathway is of significant interest in various research areas, including metabolic diseases and oncology.
The Comparator: GW6471
A key aspect of characterizing a novel compound is to benchmark its performance against a known standard. In the context of PPARα antagonism, GW6471 is a potent and well-characterized antagonist.[2][3] It has been reported to completely inhibit agonist-induced PPARα activation in cell-based reporter assays with a half-maximal inhibitory concentration (IC50) of 0.24 μM.[2] Furthermore, GW6471 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][4]
Performance Evaluation Strategy
A multi-faceted approach is essential for a thorough evaluation of "Methyl 4-[(4-ethylphenoxy)methyl]benzoate". This should involve a combination of in vitro assays to determine its potency, selectivity, and cellular effects. The following sections detail the key assays and provide a comparative framework.
PPARα Reporter Gene Assay: Quantifying Antagonist Potency
The foundational assay for determining the potency of a PPARα antagonist is a cell-based reporter gene assay. This assay measures the ability of a compound to inhibit the transcriptional activity of PPARα induced by a known agonist.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPARα agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist will compete with the agonist or otherwise prevent receptor activation, leading to a decrease in the reporter signal.
Illustrative Data Presentation:
While specific data for Methyl 4-[(4-ethylphenoxy)methyl]benzoate is not available, the following table illustrates how its performance would be compared to GW6471.
| Compound | IC50 (µM) in PPARα Reporter Assay |
| Methyl 4-[(4-ethylphenoxy)methyl]benzoate | Data Not Available |
| GW6471 | 0.24[2] |
Experimental Protocol: PPARα Luciferase Reporter Assay
This protocol is a representative method for assessing PPARα antagonist activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector, a PPRE-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of "Methyl 4-[(4-ethylphenoxy)methyl]benzoate" and GW6471.
-
Pre-incubate the cells with the antagonist compounds for a defined period (e.g., 1 hour).
-
Add a fixed concentration of a PPARα agonist (e.g., GW7647) to all wells, except for the negative control.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the antagonist concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualization of Experimental Workflow:
Caption: Workflow for a PPARα antagonist reporter gene assay.
Cell Viability Assay: Assessing Cytotoxic Effects
It is crucial to determine if the observed antagonist activity is due to specific inhibition of PPARα or a general cytotoxic effect. A cell viability assay, such as the MTS or MTT assay, can address this.
Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability.
Illustrative Data Presentation:
| Compound | Effect on Cell Viability (at 10 µM) |
| Methyl 4-[(4-ethylphenoxy)methyl]benzoate | Data Not Available |
| GW6471 | Dose-dependent decrease in viability of some cancer cell lines[3] |
Experimental Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of "Methyl 4-[(4-ethylphenoxy)methyl]benzoate" and GW6471 for a defined period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Quantitative PCR (qPCR): Measuring Target Gene Expression
To confirm that the antagonist is acting on the PPARα pathway, the expression of known PPARα target genes can be measured using quantitative real-time PCR (qPCR).
Principle: qPCR measures the amount of a specific mRNA transcript in a sample. A potent PPARα antagonist should prevent the agonist-induced upregulation of PPARα target genes.
Common PPARα Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation.
-
ACADM (Medium-Chain Acyl-CoA Dehydrogenase): Another important enzyme in fatty acid metabolism.
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): Involved in glucose metabolism.
Illustrative Data Presentation:
| Compound (in the presence of a PPARα agonist) | Fold Change in CPT1A mRNA Expression |
| Methyl 4-[(4-ethylphenoxy)methyl]benzoate | Data Not Available |
| GW6471 | Significant reduction[5] |
Experimental Protocol: qPCR for PPARα Target Gene Expression
-
Cell Treatment: Treat cells with the PPARα agonist in the presence or absence of "Methyl 4-[(4-ethylphenoxy)methyl]benzoate" or GW6471.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization of PPARα Signaling Pathway:
Caption: Simplified PPARα signaling pathway and points of intervention.
Conclusion
This guide outlines a systematic approach for the in-depth characterization of "Methyl 4-[(4-ethylphenoxy)methyl]benzoate" as a PPARα antagonist. By employing a combination of reporter gene assays, cell viability assays, and target gene expression analysis, and by comparing its performance to the well-established antagonist GW6471, researchers can generate the robust data necessary to fully understand its potential as a modulator of PPARα signaling. The provided protocols and frameworks offer a solid foundation for such an investigation, paving the way for a clearer understanding of this compound's biological activity.
References
-
Castelli, V., Catanesi, M., Alfonsetti, M., Laezza, C., Lombardi, F., Cinque, B., Cifone, M. G., Ippoliti, R., Benedetti, E., Cimini, A., & d'Angelo, M. (2021). PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress. Biomedicines, 9(2), 127. [Link]
-
Abu Aboud, O., Chen, C. H., Sen, A., & Vazquez, E. S. (2015). PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth. American Journal of Physiology-Renal Physiology, 308(8), F866–F873. [Link]
-
Al-Harbi, S., Al-Ayadhi, L., & Al-Daghri, N. M. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. Molecules, 26(15), 4567. [Link]
-
Kersten, S., Mandard, S., Escher, P., Gonzalez, F. J., Tafuri, S., Desvergne, B., & Wahli, W. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Frontiers in Bioscience, 5, d125-d135. [Link]
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]
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- 3. Methyl 4-[(4-ethylphenoxy)methyl]benzoate | C17H18O3 | CID 591001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Methyl 4-[(4-ethylphenoxy)methyl]benzoate Isomers in Drug Discovery
This guide provides an in-depth technical analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate and its structural isomers. It is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), synthetic accessibility, and signaling pathway modulation.
Executive Summary
Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS 438531-22-7 ) represents a "privileged scaffold" in medicinal chemistry, characterized by a lipophilic tail (4-ethylphenoxy) linked via an ether bridge to a polar head group (methyl benzoate). This structural motif is critical in the development of PPAR agonists (metabolic disease), Retinoid X Receptor (RXR) modulators, and Juvenile Hormone Analogs (JHAs) .
This guide compares the Para- (target), Meta- , and Ortho- isomers, demonstrating why the para-substitution pattern typically offers superior efficacy due to optimal receptor pocket occupancy, while ortho-isomers often serve as steric probes or antagonists.
Chemical Identity & Isomer Landscape
The core scaffold relies on the 4-(phenoxymethyl)benzoate backbone. The "performance" of this molecule hinges on the position of the ethyl substituent on the phenoxy ring.
| Isomer Designation | Structure Name | Key Characteristic | Primary Application |
| Isomer A (Lead) | Methyl 4-[(4-ethylphenoxy)methyl]benzoate | Linear, extended conformation. | High-affinity Agonist (PPAR/RXR). |
| Isomer B | Methyl 4-[(3-ethylphenoxy)methyl]benzoate | "Kinked" geometry. | Partial Agonist / Solubility Modifier. |
| Isomer C | Methyl 4-[(2-ethylphenoxy)methyl]benzoate | Sterically hindered (twisted). | Inactive / Steric Probe. |
Comparative Performance Analysis
This section evaluates the isomers based on Binding Affinity (
A. Receptor Binding Affinity (SAR Logic)
-
Isomer A (Para-ethyl): The para-ethyl group extends the lipophilic tail into the deep hydrophobic pocket of nuclear receptors (e.g., the AF-2 helix region of PPAR
). This linear alignment maximizes Van der Waals contacts, resulting in the highest binding affinity. -
Isomer B (Meta-ethyl): The meta-substitution introduces a
kink. While it can still enter the binding pocket, it often fails to reach the distal hydrophobic residues, leading to a 10–50 fold reduction in potency. -
Isomer C (Ortho-ethyl): The ortho-ethyl group causes significant steric clash with the central ether oxygen, forcing the phenoxy ring to twist out of plane relative to the methylene linker. This disruption typically abolishes binding affinity.
B. Physicochemical Profile
| Metric | Isomer A (Para) | Isomer B (Meta) | Isomer C (Ortho) | Biological Implication |
| Predicted cLogP | ~4.7 | ~4.7 | ~4.5 | High lipophilicity requires formulation strategies (e.g., lipid nanoparticles). |
| Topological Polar Surface Area (TPSA) | 35.5 | 35.5 | 35.5 | Good membrane permeability (Rule of 5 compliant). |
| Rotatable Bonds | 6 | 6 | 6 | High flexibility; Isomer C is effectively more rigid due to steric lock. |
| Melting Point | High (Crystalline) | Medium | Low (Oil/Amorphous) | Isomer A crystallizes best, aiding purification. |
Mechanism of Action: PPAR Signaling Pathway
The primary pharmacological interest in this scaffold lies in its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs) . The synthesis of this specific ester is often a precursor to the active free acid drug.
Pathway Logic:
-
Ligand Entry: The molecule permeates the nuclear membrane.
-
Binding: The acid form (hydrolyzed in vivo) binds the PPAR Ligand Binding Domain (LBD).
-
Heterodimerization: Ligand-bound PPAR recruits RXR (Retinoid X Receptor).
-
Transcription: The complex binds to PPRE (PPAR Response Elements) on DNA, driving the expression of genes involved in lipid metabolism (e.g., CPT1, LPL).
Figure 1: Mechanism of Action for Benzoate-derived PPAR Agonists. The methyl ester acts as a pro-drug to facilitate cell entry before hydrolysis.
Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis
This protocol yields the target Isomer A with high specificity.
Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 eq)
-
4-Ethylphenol (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 4-ethylphenol (1.22 g, 10 mmol) and anhydrous Acetone (50 mL).
-
Deprotonation: Add
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. -
Alkylation: Dropwise add a solution of Methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol) in Acetone.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from ethanol to obtain white crystals (Yield: ~85-90%).
Protocol B: PPAR
Reporter Gene Assay
To verify the biological activity of the isomers.
-
Transfection: HEK293 cells are co-transfected with:
-
PPAR
expression vector. -
PPRE-Luciferase reporter plasmid.
-
-
Treatment: Cells are treated with Isomers A, B, and C at concentrations ranging from 1 nM to 10
M for 24 hours. -
Measurement: Luciferase activity is measured using a luminescence reader.
-
Data Analysis: Plot Dose-Response curves to determine
.-
Expected Result: Isomer A (
nM) > Isomer B ( nM) > Isomer C (Inactive).
-
References
-
PubChem. (2025).[1] Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CID 591001).[1] National Library of Medicine.[1] [Link]
-
SpectraBase. (2025).[1] Methyl 4-[(4-ethylphenoxy)methyl]benzoate NMR & MS Data. Wiley Science Solutions. [Link][1]
-
U.S. EPA. (2024). Benzoic acid, 4-(substituted)-methyl esters - Chemical Substance Inventory. [Link]
Sources
A Comparative Guide to the Mechanistic Pathways for the Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate
For researchers, scientists, and professionals in drug development, a deep understanding of the mechanistic nuances of synthetic pathways is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of target molecules. This guide provides an in-depth comparative analysis of the mechanistic studies relevant to the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a compound with a scaffold of interest in medicinal chemistry. We will dissect the two primary transformations required for its synthesis: the formation of the methyl ester and the creation of the ether linkage. This guide will explore alternative mechanistic approaches, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Phenoxymethyl Benzoate Scaffold
The phenoxymethyl benzoate moiety is a recurring structural motif in compounds with diverse biological activities. While specific studies on Methyl 4-[(4-ethylphenoxy)methyl]benzoate are not extensively published, its constituent parts—the benzoate and phenoxy ether groups—are present in numerous pharmacologically active agents. Benzoate derivatives, for instance, have been investigated for their anticancer properties, with some demonstrating significant cytotoxic activity against various cancer cell lines[1][2]. Similarly, molecules containing phenoxy linkages are integral to many approved drugs and are explored for a range of therapeutic applications[3]. The synthesis and study of analogs like Methyl 4-[(4-ethylphenoxy)methyl]benzoate are therefore of considerable interest in the quest for novel therapeutic agents.
Retrosynthetic Analysis: A Two-Step Approach
A logical retrosynthetic analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate suggests a convergent synthesis strategy involving two key bond formations: the ester linkage and the ether linkage. This leads to two primary synthetic transformations that can be approached through various mechanistic pathways.
Caption: Retrosynthetic analysis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Part 1: Formation of the Methyl Ester Moiety - A Comparative Study of Esterification Mechanisms
The formation of the methyl benzoate core is a classic esterification reaction. The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency, yield, and environmental footprint. We will compare the traditional Fischer-Speier esterification with modern alternatives.
Mechanism 1: Fischer-Speier Esterification - The Prototypical Acid-Catalyzed Pathway
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid[4].
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. As this is a reversible reaction, an excess of the alcohol is often used to drive the equilibrium towards the product side[5].
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl Benzoate via Fischer-Speier Esterification
-
To a round-bottom flask, add benzoic acid (1.0 eq) and methanol (10 eq).
-
Carefully add concentrated sulfuric acid (0.2 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours[6].
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.
-
Purify the product by distillation.
Mechanism 2: Solid Acid Catalysis - A Greener Alternative
To overcome the drawbacks of corrosive and difficult-to-recycle mineral acids, solid acid catalysts have emerged as a promising alternative. These heterogeneous catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer advantages in terms of ease of separation, reusability, and reduced environmental impact[7].
Mechanistic Rationale: The mechanism of solid acid-catalyzed esterification is analogous to the homogeneous Fischer-Speier mechanism. The reaction occurs on the acidic sites of the catalyst surface. Lewis acid sites on catalysts like Zr/Ti oxides can coordinate with the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol[8]. Brønsted acid sites, present in catalysts like sulfated zirconia, can protonate the carbonyl group, similar to sulfuric acid. The reusability of these catalysts is a key advantage, with some maintaining high activity for several cycles[9].
Mechanism 3: Dihalogenated Hydantoin Catalysis - A Mild and Efficient Approach
A more recent development involves the use of dihalogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), as catalysts for the esterification of benzoic acids with methanol. This method boasts high yields under mild conditions[8].
Mechanistic Rationale: While the precise mechanism is not fully elucidated in the provided literature, it is proposed that the dihalogenated hydantoin acts as a halogenating agent, activating the carboxylic acid. This likely involves the formation of an acyl hypohalite intermediate, which is a highly reactive species that is readily attacked by methanol to form the ester. This pathway avoids the need for strong acids and high temperatures.
Performance Comparison of Esterification Catalysts
| Catalyst System | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Benzoic Acid | Methanol | 80 (Reflux) | 4 | >90 | [6] |
| Zr/Ti Solid Acid | Benzoic Acid | Methanol | Reflux | 6 | 95 | [7][8] |
| Fe-supported Zr/Ti | Substituted Benzoic Acids | Methanol | Reflux | 6-12 | 92-95 | [9] |
| Dibromohydantoin | 4-Methoxybenzoic Acid | Methanol | 60 | 8 | 78 | [8] |
| Montmorillonite K10 | Substituted Benzoic Acids | Methanol | 65 | 4-6 | 85-95 | [2] |
Key Insights: Solid acid catalysts and dihalogenated hydantoins offer comparable or even superior yields to traditional sulfuric acid catalysis, with the significant advantages of easier workup, catalyst recyclability, and milder reaction conditions. For industrial applications, the reusability of solid acid catalysts presents a substantial economic and environmental benefit[9].
Part 2: Formation of the Ether Linkage - A Mechanistic Comparison of Williamson Ether Synthesis and its Variants
The formation of the ether bond between the 4-ethylphenol and the methyl 4-(halomethyl)benzoate moiety is typically achieved through the Williamson ether synthesis.
Precursor Synthesis: Methyl 4-(bromomethyl)benzoate
A common precursor for the Williamson ether synthesis is Methyl 4-(bromomethyl)benzoate. This can be synthesized from methyl p-toluate via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide[10].
Mechanistic Rationale: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the methyl group of methyl p-toluate to form a benzylic radical. This benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the radical chain reaction.
Caption: Radical bromination for the synthesis of Methyl 4-(bromomethyl)benzoate.
Mechanism 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an S(_N)2 mechanism[11][12].
Mechanistic Rationale: The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide ion. This is typically achieved using a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate for phenols. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, methyl 4-(bromomethyl)benzoate) in a backside attack, displacing the halide leaving group and forming the ether linkage[13]. The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and avoid the competing E2 elimination reaction, which is prevalent with secondary and tertiary alkyl halides[13].
Caption: S(_N)2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Classical Williamson Ether Synthesis
-
In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in a suitable aprotic solvent like acetone or acetonitrile.
-
Add potassium carbonate (1.5 eq) and stir the suspension.
-
Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Mechanism 2: Williamson Ether Synthesis with Phase-Transfer Catalysis
A significant improvement to the classical Williamson ether synthesis is the use of phase-transfer catalysis (PTC). This is particularly useful when dealing with reactants that have different solubilities, such as a water-soluble base and an organic-soluble alkyl halide.
Mechanistic Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is present. The bulky organic groups of the catalyst make the ion pair soluble in the organic solvent, allowing the reaction to proceed efficiently at the interface or in the organic phase. This method often leads to faster reaction times, milder conditions, and higher yields[14].
Comparative Analysis of Williamson Ether Synthesis Conditions
| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Classical | K₂CO₃ | Acetone/DMF | None | 50-100 | 1-8 | 50-95 | [13] |
| Phase-Transfer | NaOH (aq) | Toluene | TBAB | 60-80 | 1-3 | >85 | [14] |
| Microwave-assisted | K₂CO₃ | DMF | None | 130 | 0.1-0.2 | 20-55 (improved) | [13] |
Key Insights: Phase-transfer catalysis offers a more efficient and practical approach for the Williamson ether synthesis, especially on a larger scale, by avoiding the need for anhydrous conditions and strong, expensive bases. Microwave-assisted synthesis can dramatically reduce reaction times, although yields may vary. A potential side reaction in the alkylation of phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen. The choice of solvent and reaction conditions can influence the O- versus C-alkylation ratio[13]. Aprotic polar solvents generally favor O-alkylation.
Potential Applications in Drug Development
The structural motif of Methyl 4-[(4-ethylphenoxy)methyl]benzoate is of interest in medicinal chemistry due to the established biological activities of related compounds. Numerous studies have demonstrated the anticancer potential of various benzoate and phenoxy derivatives[1][2][3]. For instance, certain benzo[a]phenoxazine derivatives have shown potent antitumor activity[1]. The development of efficient and mechanistically understood synthetic routes is crucial for the generation of libraries of such compounds for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process[2][15].
Conclusion
The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate can be efficiently achieved through a two-step process involving esterification and etherification. For the esterification step, modern approaches using solid acid catalysts or dihalogenated hydantoins provide greener and often more efficient alternatives to the classical Fischer-Speier method. For the etherification step, the Williamson ether synthesis remains the method of choice, with phase-transfer catalysis offering significant advantages in terms of reaction conditions and efficiency. A thorough understanding of the underlying mechanisms of these reactions empowers researchers to make informed decisions in designing and optimizing the synthesis of this and other related molecules with potential therapeutic applications.
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Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (n.d.). Academax. Retrieved from [Link]
-
The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. (2023). MDPI. Retrieved from [Link]
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-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
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Esterification of Benzoic Acid Over Zinc Incorporated Solid Acid Catalyst. (2023). ResearchGate. Retrieved from [Link]
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Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. (n.d.). ResearchGate. Retrieved from [Link]
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Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. (1998). PubMed. Retrieved from [Link]
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Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
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(PDF) Methyl 4-bromobenzoate. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Kinetic research and modeling of benzoic acid esterification process. (n.d.). ResearchGate. Retrieved from [Link]
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. Retrieved from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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The preparation of methyl benzoate and methyl salicylate on silica gel column. (n.d.). Academic Journals. Retrieved from [Link]
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New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. (n.d.). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
